molecular formula C13H24O B096108 12-Tridecyn-1-OL CAS No. 18202-11-4

12-Tridecyn-1-OL

Cat. No.: B096108
CAS No.: 18202-11-4
M. Wt: 196.33 g/mol
InChI Key: XDKDILSPAPQFEA-UHFFFAOYSA-N
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Description

12-Tridecyn-1-ol is a chemical compound that belongs to the class of long-chain fatty alcohols featuring a terminal alkyne group. This structure makes it a valuable building block in organic synthesis and materials science research. The terminal alkyne group allows it to participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for bioconjugation, polymer functionalization, and the development of molecular probes. As a long-chain alcohol, it may also be utilized in the study of surfactants, lubricants, and plasticizers. Researchers can employ this compound to explore its physicochemical properties and potential applications in creating novel macromolecules or advanced materials. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human or veterinary use. Please consult the safety data sheet prior to use.

Properties

IUPAC Name

tridec-12-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h1,14H,3-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKDILSPAPQFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545182
Record name Tridec-12-yn-1-ol
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Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18202-11-4
Record name Tridec-12-yn-1-ol
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Record name tridec-12-yn-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 12-Tridecyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for 12-Tridecyn-1-OL is limited. This guide provides a comprehensive overview based on the established principles of organic chemistry and data from analogous long-chain terminal alkynols.

Introduction

This compound is a long-chain fatty alcohol containing a terminal alkyne functional group. This unique combination of a hydrophilic alcohol head and a long, hydrophobic carbon chain with a reactive triple bond suggests its potential utility in various research and development applications, including materials science and as a precursor for the synthesis of more complex molecules. While specific data for this compound is scarce, its chemical behavior can be largely predicted by the properties of its constituent functional groups.

Chemical Structure and Identification

The structure of this compound consists of a thirteen-carbon chain with a hydroxyl group at one terminus (C1) and a carbon-carbon triple bond between C12 and C13.

IUPAC Name: Tridec-12-yn-1-ol

Molecular Formula: C₁₃H₂₄O

Structure:

A search for a specific CAS Registry Number for this compound did not yield a definitive result, which indicates it is not a commonly cataloged or commercially available chemical.[1][2]

Predicted Physicochemical Properties

The following table summarizes the predicted and analogous physicochemical properties for long-chain terminal alkynols like this compound. These values are estimations based on the properties of similar known compounds.

PropertyPredicted/Analogous ValueNotes
Molecular Weight 196.33 g/mol Calculated from the molecular formula.
Boiling Point Not availableExpected to be high due to the long carbon chain and hydrogen bonding capability of the alcohol group. Generally, boiling points of long-chain alcohols increase with chain length.
Melting Point Not availableLikely a low-melting solid or a viscous liquid at room temperature, characteristic of long-chain alcohols.
Density Not availablePredicted to be less than 1 g/mL, similar to other long-chain alcohols.
Solubility Insoluble in water. Soluble in organic solvents (e.g., ethanol, ether, chloroform).The long hydrophobic carbon chain dominates its solubility properties.
pKa ~16-18Typical for a primary alcohol.

Synthesis of Long-Chain Terminal Alkynols: Experimental Protocols

The synthesis of this compound would likely follow established methods for the creation of long-chain terminal alkynols. A common strategy involves the chain elongation of a shorter bifunctional molecule.

A. General Synthesis Strategy: Alkylation of a Protected Bromo-alcohol with Acetylene

This multi-step synthesis involves the protection of the alcohol functionality, followed by the introduction of the alkyne via a nucleophilic substitution reaction, and subsequent deprotection.

Experimental Workflow:

G General Synthesis Workflow for a Long-Chain Terminal Alkynol A Start: Bromo-alcohol (e.g., 11-Bromo-1-undecanol) B Protection of Hydroxyl Group (e.g., with DHP to form THP ether) A->B DHP, cat. PTSA C Alkylation with Acetylide (e.g., Lithium acetylide) B->C 1. n-BuLi, Acetylene 2. Protected bromo-alkane D Deprotection of Hydroxyl Group (e.g., Acidic workup) C->D H₃O⁺ E Purification (e.g., Column Chromatography) D->E F Final Product: Long-chain terminal alkynol E->F

Caption: General synthesis workflow for a long-chain terminal alkynol.

Detailed Methodologies:

  • Protection of the Hydroxyl Group:

    • To a solution of the starting bromo-alcohol (e.g., 11-bromo-1-undecanol) in a suitable solvent like dichloromethane, add a catalytic amount of p-toluenesulfonic acid (PTSA).

    • Add dihydropyran (DHP) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

    • Work up the reaction by washing with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the protected bromo-alcohol.

  • Alkylation with Acetylide:

    • Prepare a solution of lithium acetylide by bubbling acetylene gas through a solution of n-butyllithium in an anhydrous solvent like THF at low temperature (e.g., -78°C).

    • Add the protected bromo-alcohol to the lithium acetylide solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated ammonium chloride solution and extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection of the Hydroxyl Group:

    • Dissolve the protected alkynol in a mixture of an appropriate solvent (e.g., methanol or THF) and a dilute acid (e.g., HCl or acetic acid).

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the acid with a base (e.g., sodium bicarbonate) and extract the product.

    • Dry the organic layer and concentrate to yield the crude long-chain terminal alkynol.

  • Purification:

    • The crude product is typically purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure terminal alkynol.

Spectroscopic Characterization of Terminal Alkynols

While specific spectra for this compound are not available, the expected spectroscopic features for a long-chain terminal alkynol are well-established.[3][4][5][6][7]

A. Infrared (IR) Spectroscopy:

  • O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.[3]

  • C≡C-H Stretch (Terminal Alkyne): A sharp, moderate absorption will appear around 3300 cm⁻¹.[3]

  • C≡C Stretch: A weak absorption is expected in the range of 2100-2140 cm⁻¹.

  • C-H sp³ Stretches: Strong absorptions will be present just below 3000 cm⁻¹ due to the long alkyl chain.

  • C-O Stretch: A moderate to strong absorption in the 1050-1150 cm⁻¹ region.[3]

B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • -C≡C-H (Alkynyl Proton): A triplet (due to long-range coupling) around δ 1.9-2.5 ppm.

  • -CH₂-OH (Methylene adjacent to hydroxyl): A triplet around δ 3.6 ppm.

  • -OH (Hydroxyl Proton): A broad singlet, with a chemical shift that can vary depending on concentration and solvent (typically δ 1-5 ppm).

  • -(CH₂)₁₀- (Alkyl Chain Protons): A large, complex multiplet in the region of δ 1.2-1.6 ppm.

  • -C≡C-CH₂- (Methylene adjacent to alkyne): A triplet of triplets around δ 2.2 ppm.

C. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • -C≡C-H (Terminal Alkynyl Carbon): Expected around δ 68-75 ppm.

  • -C≡C-H (Internal Alkynyl Carbon): Expected around δ 80-90 ppm.

  • -CH₂-OH (Carbon adjacent to hydroxyl): Expected around δ 60-65 ppm.

  • -(CH₂)₁₀- (Alkyl Chain Carbons): A series of signals in the range of δ 25-35 ppm.

D. Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (196.33 for C₁₃H₂₄O) may be observed, though it might be weak.

  • Fragmentation: Common fragmentation patterns for long-chain alcohols include the loss of water (M-18) and alpha-cleavage (loss of an alkyl radical adjacent to the oxygen). The terminal alkyne may also lead to characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been documented for this compound, research on other long-chain alcohols and alkynols provides some insights into its potential bioactivity.

A. Antimicrobial Activity:

Long-chain alcohols are known to exhibit antimicrobial properties.[8][9] Their mechanism of action is often attributed to their ability to disrupt the cell membrane integrity of microorganisms. The hydrophobic alkyl chain can intercalate into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. The presence of the alkyne group might modulate this activity.

B. Anticancer and Other Biological Activities:

Some naturally occurring alkynols, such as falcarinol and its analogues, have demonstrated potent anti-cancer activity.[10] These compounds can act as irreversible binders to cellular targets, such as enzymes involved in critical metabolic pathways. For example, some alkynols have been shown to target aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in detoxification and oxidative stress response.[10]

Logical Relationship of a Hypothetical Signaling Pathway Inhibition:

G Hypothetical Inhibition of a Cellular Pathway A This compound (or similar alkynol) B Cellular Uptake A->B C Binding to Target Enzyme (e.g., ALDH2) B->C D Inhibition of Enzyme Activity C->D E Downstream Cellular Effect (e.g., Apoptosis, Growth Arrest) D->E

Caption: Hypothetical pathway of alkynol-induced cellular effects.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of 12-Tridecyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic route and purification strategy for 12-Tridecyn-1-OL, a long-chain acetylenic alcohol with potential applications in drug development and materials science. The information presented is a synthesis of established organic chemistry principles and available data on related compounds.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the preparation of a suitable C11 electrophile, 11-bromoundecan-1-ol, from its corresponding carboxylic acid. The second step is a nucleophilic substitution reaction where the acetylide anion displaces the bromide to form the target C13 acetylenic alcohol.

Experimental Workflow

Synthesis_Workflow A 11-Bromoundecanoic Acid B Reduction A->B BH3.DMS THF C 11-Bromoundecan-1-ol B->C G Nucleophilic Substitution (SN2) C->G D Acetylene Gas E Deprotonation (e.g., NaNH2) D->E F Sodium Acetylide E->F F->G H Crude this compound G->H I Purification H->I Column Chromatography or Vacuum Distillation J Pure this compound I->J

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 11-Bromoundecan-1-ol

This procedure is adapted from the reduction of 11-bromo-1-undecanoic acid.[1]

Materials:

  • 11-bromo-1-undecanoic acid

  • Borane dimethyl sulfide complex (BH3.DMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 11-bromo-1-undecanoic acid (1 equivalent) in anhydrous THF.

  • Slowly add borane dimethyl sulfide complex (approximately 1.4 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and cautiously quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude 11-Bromoundecan-1-ol.

Synthesis of this compound

This protocol is based on the standard procedure for the alkylation of terminal alkynes.

Materials:

  • 11-Bromoundecan-1-ol

  • Sodium amide (NaNH2) or other strong base

  • Anhydrous liquid ammonia or an appropriate aprotic solvent (e.g., THF, DMSO)

  • Acetylene gas

  • Ammonium chloride solution (saturated)

  • Diethyl ether or other suitable extraction solvent

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a three-necked flask equipped with a dry ice condenser, gas inlet, and dropping funnel, add anhydrous liquid ammonia.

  • Add sodium amide (approximately 1.1 equivalents) to the liquid ammonia with stirring.

  • Bubble acetylene gas through the stirred suspension until the formation of sodium acetylide is complete (indicated by a color change).

  • Slowly add a solution of 11-Bromoundecan-1-ol (1 equivalent) in an anhydrous solvent (e.g., THF) to the sodium acetylide suspension.

  • Allow the reaction to stir for several hours at the appropriate temperature (e.g., -33°C for liquid ammonia).

  • After the reaction is complete (monitored by TLC), cautiously quench the reaction by adding saturated ammonium chloride solution.

  • Allow the ammonia to evaporate, then extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification

The purification of the crude this compound is crucial to obtain a high-purity product suitable for research and drug development applications. Common methods for purifying long-chain alcohols include column chromatography and vacuum distillation.[2]

Purification Workflow

Purification_Workflow Crude Crude this compound Choice Purification Method Selection Crude->Choice CC Column Chromatography Choice->CC Small Scale High Purity VD Vacuum Distillation Choice->VD Large Scale Boiling Point Difference Analysis1 Fraction Collection & TLC Analysis CC->Analysis1 Analysis2 Distillate Collection & GC/MS Analysis VD->Analysis2 Pooling Pooling of Pure Fractions Analysis1->Pooling Pure_Product Pure this compound Analysis2->Pure_Product Solvent_Removal Solvent Removal Pooling->Solvent_Removal Solvent_Removal->Pure_Product

Caption: General purification workflow for this compound.

Column Chromatography

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography). Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

Procedure:

  • Prepare a silica gel slurry in the initial mobile phase composition and pack the column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Vacuum Distillation

For larger scale purification, vacuum distillation can be an effective method to separate the product from non-volatile impurities and any remaining starting materials with significantly different boiling points.

Procedure:

  • Set up a distillation apparatus for vacuum distillation.

  • Place the crude product in the distillation flask.

  • Gradually reduce the pressure and slowly heat the flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of long-chain bromo-alcohols and the subsequent coupling reaction. Note that specific yields and purity will vary depending on the exact reaction conditions and scale.

Table 1: Synthesis of 11-Bromoundecan-1-ol

ParameterValueReference
Starting Material11-bromo-1-undecanoic acid[1]
ReagentBorane dimethyl sulfide complex[1]
SolventTetrahydrofuran (THF)[1]
Reaction TimeSeveral hours[1]
Typical YieldHigh-
Purity (crude)>90% (typical)-

Table 2: Synthesis of this compound

ParameterValueReference
Starting Material11-Bromoundecan-1-ol-
ReagentSodium acetylide-
SolventLiquid Ammonia / THF-
Reaction TimeSeveral hours-
Typical YieldModerate to High-
Purity (crude)Variable-

Table 3: Purification of this compound

MethodStationary/Mobile Phase or ConditionsExpected Purity
Column ChromatographySilica gel / Hexane:Ethyl Acetate gradient>98%
Vacuum DistillationReduced pressure (e.g., <1 mmHg)>95%

Conclusion

The synthesis and purification of this compound can be accomplished through a straightforward and scalable synthetic route. The key steps involve the reduction of a commercially available bromo-acid and subsequent coupling with an acetylide source. Purification via column chromatography or vacuum distillation can provide the high-purity material required for demanding applications in research and development. Careful optimization of reaction conditions and purification techniques will be essential to maximize yield and purity.

References

A Technical Guide to the Spectroscopic Characterization of 12-Tridecyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Tridecyn-1-OL is a bifunctional organic molecule featuring a long thirteen-carbon chain, a terminal alkyne group, and a primary alcohol functional group. This structure makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules in materials science and drug development. Accurate structural confirmation and purity assessment are critical, necessitating a thorough analysis using modern spectroscopic techniques.

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As publicly available experimental spectra for this specific compound are scarce, this document focuses on predicted data based on the analysis of its constituent functional groups. It also includes comprehensive experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established chemical shift and frequency ranges for the respective functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to provide distinct signals for the protons of the terminal alkyne, the alcohol, the carbon bearing the alcohol, and the long methylene chain.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.64Triplet2H-CH₂-OH (H-1)
~ 2.18Triplet of Doublets2H-CH₂-C≡CH (H-11)
~ 1.94Triplet1H-C≡C-H (H-13)
~ 1.57Quintet2H-CH₂-CH₂OH (H-2)
~ 1.52Quintet2H-CH₂-CH₂-C≡CH (H-10)
~ 1.20 - 1.45Broad Multiplet14H-(CH₂)₇- (H-3 to H-9)
VariableSinglet (Broad)1H-OH
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the presence of all 13 carbon atoms in the molecule, with characteristic shifts for the alcohol-bearing carbon and the two sp-hybridized carbons of the alkyne.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 84.7-C ≡CH (C-12)
~ 68.1-C≡C H (C-13)
~ 63.1-C H₂-OH (C-1)
~ 32.8-C H₂-CH₂OH (C-2)
~ 29.0 - 29.6-(C H₂)₇- (Bulk methylene carbons)
~ 28.4-C H₂-CH₂-C≡CH (C-10)
~ 25.7C-3
~ 18.4-C H₂-C≡CH (C-11)
Infrared (IR) Spectroscopy

The IR spectrum is ideal for identifying the key functional groups: the O-H stretch of the alcohol and the C-H and C≡C stretches of the terminal alkyne.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~ 3300Strong, SharpTerminal Alkyne (≡C-H)C-H Stretch
3500 - 3200Strong, BroadAlcohol (O-H)O-H Stretch
2960 - 2850StrongAlkane (C-H)C-H Stretch
~ 2120Weak to MediumAlkyne (C≡C)C≡C Stretch
1260 - 1050StrongPrimary Alcohol (C-O)C-O Stretch
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 196.33 g/mol , although it may be weak due to the lability of the primary alcohol. The spectrum will likely be characterized by fragmentation of the long alkyl chain.

Table 4: Predicted Mass Spectrometry Data for this compound (EI)

m/zInterpretation
196[M]⁺ (Molecular Ion)
178[M - H₂O]⁺ (Loss of water)
Various[CₙH₂ₙ₊₁]⁺ and [CₙH₂ₙ₋₁]⁺ series from alkyl chain fragmentation

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Filtration : Filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : ~16 ppm.

    • Number of Scans : 16-32, depending on concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width : ~220 ppm.

    • Number of Scans : 512-2048, due to the low natural abundance of ¹³C.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation : As this compound is expected to be a liquid or low-melting solid at room temperature, the Attenuated Total Reflectance (ATR) technique is ideal. Place a single drop of the neat sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition :

    • Spectral Range : 4000 - 400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing : Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet for sample introduction and purification.

  • GC-MS Acquisition :

    • Injection : Inject 1 µL of the prepared solution into the GC.

    • GC Column : Use a standard non-polar column (e.g., DB-5ms).

    • Temperature Program : Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to ensure elution of the compound.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 400.

  • Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or synthesized compound like this compound.

Spectroscopic_Workflow cluster_prep Phase 1: Sample Handling cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Structural Elucidation Sample Compound Synthesis or Purification Prep_NMR Prepare NMR Sample (5-10 mg in 0.6 mL solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (Neat Liquid on ATR) Sample->Prep_IR Prep_MS Prepare MS Sample (0.1 mg/mL in MeOH) Sample->Prep_MS Acq_NMR Acquire 1H & 13C NMR Spectra Prep_NMR->Acq_NMR Acq_IR Acquire FTIR Spectrum Prep_IR->Acq_IR Acq_MS Acquire GC-MS Data Prep_MS->Acq_MS Analyze_NMR Process & Analyze NMR (Chemical Shifts, Coupling) Acq_NMR->Analyze_NMR Analyze_IR Analyze IR (Functional Groups) Acq_IR->Analyze_IR Analyze_MS Analyze MS (Molecular Ion, Fragmentation) Acq_MS->Analyze_MS Combine Combine All Spectroscopic Data Analyze_NMR->Combine Analyze_IR->Combine Analyze_MS->Combine Elucidate Elucidate & Confirm Structure of this compound Combine->Elucidate

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 12-Tridecyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the terminal alkyne moiety in 12-tridecyn-1-ol. This bifunctional molecule, featuring a terminal alkyne and a primary alcohol separated by a long aliphatic chain, is a valuable building block in organic synthesis, particularly for the construction of complex molecules such as natural products and biologically active compounds. The terminal alkyne's reactivity is characterized by its acidity and susceptibility to a variety of addition and coupling reactions, making it a versatile handle for molecular elaboration.

Core Reactivity Principles

The reactivity of the terminal alkyne in this compound is primarily governed by the sp-hybridized C-H bond. This bond is significantly more acidic (pKa ≈ 25) than its sp2 and sp3 counterparts, allowing for facile deprotonation by a suitable base to form a potent carbon nucleophile, the acetylide anion.[1] This anion is a cornerstone of alkyne chemistry, enabling the formation of new carbon-carbon bonds. Furthermore, the electron-rich triple bond is susceptible to electrophilic additions and cycloaddition reactions. The distant primary alcohol at the C-1 position is generally non-interfering in reactions at the alkyne terminus under neutral or basic conditions, though it may require protection under certain acidic or oxidative conditions.

Key Reactions of the Terminal Alkyne

The terminal alkyne of this compound can undergo a variety of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, hydration, and reduction. These reactions are fundamental to its utility as a synthetic intermediate.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is highly efficient for the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[4] For this compound, this reaction allows for the direct attachment of aromatic or vinylic moieties to the terminus of the 13-carbon chain.

Experimental Protocol: General Procedure for Sonogashira Coupling

A solution of this compound (1.0 eq.), an aryl or vinyl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine) is prepared in a reaction vessel.[5] The mixture is degassed and stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the coupled product.

Table 1: Representative Data for Sonogashira Coupling of Terminal Alkynes

Aryl/Vinyl HalideCatalyst SystemSolventTemperature (°C)Typical Yield (%)
IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃N25-5085-95
BromobenzenePd(PPh₃)₄ / CuITHF/Et₃N50-7070-85
Vinyl BromidePd(OAc)₂ / PPh₃ / CuIDMF2580-90

Note: The yields presented are typical for Sonogashira reactions with similar long-chain terminal alkynes and may vary for this compound.

Sonogashira_Coupling This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product Aryl/Vinyl-X Aryl/Vinyl Halide Aryl/Vinyl-X->Coupled_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupled_Product Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Coupled_Product Base Base Base->Coupled_Product

Caption: General workflow for the Sonogashira coupling of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole.[6][7][8] This reaction is prized for its reliability, mild reaction conditions, and tolerance of a wide range of functional groups.[9] The triazole linkage is exceptionally stable, making this reaction ideal for bioconjugation, drug discovery, and materials science. This compound can be readily functionalized with a triazole ring, which can serve as a stable linker or a pharmacologically relevant moiety.

Experimental Protocol: General Procedure for CuAAC Reaction

To a solution of this compound (1.0 eq.) and an organic azide (1.0 eq.) in a suitable solvent system (e.g., a mixture of t-butanol and water) is added a copper(II) sulfate solution (0.01-0.05 eq.) followed by a freshly prepared solution of sodium ascorbate (0.1-0.2 eq.). The reaction mixture is stirred at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS. Upon completion, the product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Table 2: Representative Data for CuAAC Reactions of Terminal Alkynes

Azide PartnerCatalyst SystemSolventTemperature (°C)Typical Yield (%)
Benzyl AzideCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂O25>95
1-Azido-4-nitrobenzeneCuITHF2590-98
Azido-functionalized biomoleculeCuSO₄·5H₂O / Na-Ascorbate / THPTAAqueous Buffer2585-95

Note: The yields presented are typical for CuAAC reactions and are expected to be high for this compound under optimized conditions.

CuAAC_Reaction This compound This compound Triazole_Product 1,4-Disubstituted 1,2,3-Triazole This compound->Triazole_Product Organic_Azide Organic Azide (R-N3) Organic_Azide->Triazole_Product Cu_Catalyst Cu(I) Source Cu_Catalyst->Triazole_Product Reducing_Agent Reducing Agent (e.g., Na-Ascorbate) Reducing_Agent->Cu_Catalyst generates Cu(I) in situ

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Hydration

The hydration of the terminal alkyne in this compound, typically catalyzed by mercury(II) salts in aqueous acid, follows Markovnikov's rule to produce a methyl ketone. The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form. This transformation provides a direct route to 13-hydroxytridecan-2-one, a bifunctional molecule with potential applications in flavor and fragrance chemistry and as a synthetic intermediate.

Experimental Protocol: General Procedure for Alkyne Hydration

To a solution of this compound (1.0 eq.) in a suitable solvent such as aqueous sulfuric acid or a mixture of an organic solvent and water, a catalytic amount of mercury(II) sulfate (HgSO₄) is added. The mixture is stirred, often with heating, for a period determined by reaction monitoring (TLC or GC-MS). After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed, dried, and concentrated. The resulting methyl ketone can be purified by column chromatography.

Table 3: Representative Data for Hydration of Terminal Alkynes

Catalyst SystemSolventTemperature (°C)Typical Yield (%)
HgSO₄ / H₂SO₄H₂O / THF60-8070-90
HgO / H₂SO₄H₂O / Dioxane7075-85
AuCl₃MeOH / H₂O5080-95

Note: The yields are based on general procedures for terminal alkyne hydration and may require optimization for this compound.

Alkyne_Hydration This compound This compound Enol_Intermediate Enol Intermediate This compound->Enol_Intermediate Hydration Reagents H₂O, H₂SO₄, HgSO₄ Reagents->Enol_Intermediate Methyl_Ketone 13-Hydroxytridecan-2-one Enol_Intermediate->Methyl_Ketone Tautomerization

Caption: Reaction pathway for the hydration of this compound to a methyl ketone.

Hydrogenation

The triple bond of this compound can be partially or fully reduced through catalytic hydrogenation. Partial reduction using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), stereoselectively yields the corresponding (Z)-alkene, (Z)-12-tridecen-1-ol. Complete hydrogenation over a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) results in the formation of the saturated alcohol, 1-tridecanol.

Experimental Protocol: General Procedure for Partial Hydrogenation (Lindlar's Catalyst)

This compound (1.0 eq.) is dissolved in a suitable solvent (e.g., hexane, ethyl acetate, or methanol). Lindlar's catalyst (typically 5-10% by weight) is added to the solution. The reaction vessel is evacuated and backfilled with hydrogen gas (usually at atmospheric pressure from a balloon). The reaction is stirred vigorously at room temperature and monitored closely by GC or TLC to prevent over-reduction to the alkane. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield (Z)-12-tridecen-1-ol.

Table 4: Representative Data for Hydrogenation of Terminal Alkynes

CatalystHydrogen PressureSolventProductTypical Yield (%)
Lindlar's Catalyst1 atmHexane(Z)-Alkene>95
Pd/C (10%)1-3 atmEthanolAlkane>99
PtO₂1-3 atmAcetic AcidAlkane>99
Na / NH₃ (l)--(E)-Alkene80-90

Note: Yields are characteristic for the hydrogenation of long-chain alkynes.

Alkyne_Hydrogenation cluster_partial Partial Hydrogenation cluster_complete Complete Hydrogenation Z_Alkene (Z)-12-Tridecen-1-ol Alkane 1-Tridecanol This compound This compound H2_Lindlar H₂, Lindlar's Cat. This compound->H2_Lindlar H2_PdC H₂, Pd/C This compound->H2_PdC H2_Lindlar->Z_Alkene H2_PdC->Alkane

Caption: Hydrogenation pathways for this compound.

Conclusion

This compound is a highly versatile synthetic intermediate due to the rich and predictable reactivity of its terminal alkyne functionality. The ability to perform Sonogashira couplings, click chemistry, hydration, and controlled hydrogenations allows for the strategic introduction of diverse structural motifs. This guide provides a foundational understanding of these key transformations, offering valuable insights for researchers in drug discovery and natural product synthesis who can leverage the unique chemical properties of this bifunctional building block. The provided protocols are general and may require optimization for specific applications to achieve maximum efficiency and yield.

References

Unveiling Cellular Mechanisms: A Technical Guide to the Applications of 12-Tridecyn-1-OL in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Tridecyn-1-OL is a versatile chemical probe that holds significant promise for advancing our understanding of complex biological processes. This long-chain aliphatic alcohol is distinguished by a terminal alkyne group, a key functional moiety that enables its participation in highly specific and efficient bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This technical guide provides an in-depth exploration of the potential applications of this compound in chemical biology, offering detailed experimental protocols for its use in metabolic labeling, proteomics, lipidomics, and the investigation of cellular signaling pathways.

The primary utility of this compound lies in its ability to be metabolically incorporated into cellular pathways that utilize long-chain alcohols or fatty acids. Once integrated into biomolecules such as lipids and proteins, the terminal alkyne serves as a handle for the covalent attachment of reporter molecules, such as fluorophores or biotin, enabling their visualization, enrichment, and identification. This approach provides a powerful, non-radioactive alternative for studying the dynamics of lipid metabolism, protein-lipid interactions, and post-translational modifications.

Core Applications in Chemical Biology

The unique structure of this compound makes it a valuable tool for a range of applications in chemical biology:

  • Metabolic Labeling of Lipids and Proteins: As a long-chain alcohol, this compound can be utilized by cellular enzymes and incorporated into various lipid species or attached to proteins as a post-translational modification. This allows for the "tagging" of these biomolecules for subsequent analysis.

  • Probing Protein-Lipid Interactions: By incorporating into cellular membranes and interacting with membrane-associated proteins, this compound can be used to identify and characterize protein-lipid interactions that are crucial for cellular signaling and function.

  • Investigating Cellular Signaling Pathways: The ability to track the localization and interactions of lipids and lipid-modified proteins provides a window into the dynamic processes of cellular signaling, such as those mediated by G-protein coupled receptors (GPCRs) and the organization of lipid rafts.

  • Drug Development and Target Identification: By identifying the cellular targets of lipid-modifying enzymes or proteins that interact with specific lipid species, this compound can aid in the discovery and validation of new drug targets.

Data Presentation: Quantitative Insights into Bioorthogonal Labeling

While specific quantitative data for this compound is not extensively available, the following tables summarize representative data from studies using analogous long-chain alkyne probes. These values provide a general framework for expected efficiencies and concentrations, though optimization for this compound is essential.

ParameterValueCompoundContext
Labeling Concentration 10 - 50 µMAlkyne-palmitateMetabolic labeling of cultured mammalian cells
CuSO4 Concentration 100 µM - 1 mMVarious alkyne probesIn vitro CuAAC reaction
Reducing Agent (e.g., Sodium Ascorbate) 1 - 5 mMVarious alkyne probesIn vitro CuAAC reaction
Ligand (e.g., TBTA) Concentration 100 µM - 500 µMVarious alkyne probesIn vitro CuAAC reaction
Reaction Time (CuAAC) 1 - 2 hoursVarious alkyne probesAt room temperature
Bioconjugation Yield >90%PropiolamidesIn vitro CuAAC with accelerating ligands

Table 1: Representative concentrations and conditions for metabolic labeling and CuAAC reactions using long-chain alkyne probes.

Analytical TechniqueApplicationTypical SensitivityReference Compound(s)
Fluorescence Microscopy Visualization of labeled lipids/proteinsPicomole to femtomole rangeAlkyne-cholesterol, Alkyne-fatty acids
Western Blot with Streptavidin-HRP Detection of biotinylated proteinsNanogram to picogram rangeBiotin-azide labeled proteins
Mass Spectrometry (LC-MS/MS) Identification and quantification of labeled lipids/peptidesFemtomole to attomole rangeAlkyne-labeled lipid standards

Table 2: Analytical techniques for the detection and quantification of biomolecules labeled with alkyne probes.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing long-chain alkyne alcohols like this compound.

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells

This protocol describes the incorporation of this compound into cellular biomolecules.

Materials:

  • This compound (stock solution in ethanol or DMSO)

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Probe Incubation: Prepare a working solution of this compound in complete culture medium. A final concentration range of 10-50 µM is a good starting point for optimization.

  • Metabolic Labeling: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add an appropriate volume of ice-cold cell lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • Storage: The cell lysate containing the alkyne-labeled proteins and lipids can be used immediately for downstream applications or stored at -80°C.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biotinylation

This protocol describes the "clicking" of a biotin-azide reporter to the alkyne-labeled biomolecules in the cell lysate.

Materials:

  • Alkyne-labeled cell lysate (from Protocol 1)

  • Biotin-azide (e.g., Biotin-PEG4-Azide)

  • Copper(II) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand

  • PBS

Procedure:

  • Prepare Reagent Stocks:

    • Biotin-azide: 10 mM in DMSO

    • CuSO4: 50 mM in water

    • TCEP or Sodium Ascorbate: 50 mM in water (prepare fresh)

    • TBTA: 10 mM in DMSO

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 1 mg of alkyne-labeled protein lysate

    • PBS to a final volume of 500 µL

    • Biotin-azide (final concentration 100 µM)

    • TBTA (final concentration 100 µM)

    • CuSO4 (final concentration 1 mM)

    • TCEP or Sodium Ascorbate (final concentration 1 mM)

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with cold methanol.

  • Resuspension: Resuspend the protein pellet in a suitable buffer (e.g., 1% SDS in PBS) for downstream analysis such as Western blotting or affinity purification.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and signaling concepts related to the application of this compound.

Metabolic_Labeling_Workflow cluster_cell Cellular Environment cluster_lysis Cell Lysis & Extraction This compound This compound Metabolic Incorporation Metabolic Incorporation This compound->Metabolic Incorporation Uptake Alkyne-Labeled Biomolecules Alkyne-Labeled Biomolecules Metabolic Incorporation->Alkyne-Labeled Biomolecules Enzymatic Activity Cell Lysis Cell Lysis Alkyne-Labeled Biomolecules->Cell Lysis Alkyne-Labeled Lysate Alkyne-Labeled Lysate Cell Lysis->Alkyne-Labeled Lysate Downstream Analysis Downstream Analysis Alkyne-Labeled Lysate->Downstream Analysis

Caption: Workflow for metabolic labeling of cellular biomolecules with this compound.

CuAAC_Workflow Alkyne-Labeled Lysate Alkyne-Labeled Lysate CuAAC Reaction Click Chemistry (CuAAC) + CuSO4, Reductant, Ligand Alkyne-Labeled Lysate->CuAAC Reaction Azide-Reporter Azide-Reporter (Biotin or Fluorophore) Azide-Reporter->CuAAC Reaction Tagged Biomolecules Tagged Biomolecules CuAAC Reaction->Tagged Biomolecules Purification Purification Tagged Biomolecules->Purification Analysis Analysis Purification->Analysis e.g., Affinity Chromatography Results Results Analysis->Results e.g., MS, Imaging

Caption: General workflow for the CuAAC-mediated labeling of alkyne-tagged biomolecules.

GPCR_Signaling_Probing cluster_membrane Cell Membrane GPCR GPCR G-Protein G-Protein GPCR->G-Protein Activation Lipid_Probe This compound (incorporated) Lipid_Probe->GPCR Interaction Click_Chemistry Click_Chemistry Lipid_Probe->Click_Chemistry Labeling Effector_Protein Effector_Protein G-Protein->Effector_Protein Signal Transduction Downstream_Signaling Downstream_Signaling Effector_Protein->Downstream_Signaling Identification Identification Click_Chemistry->Identification MS Analysis

Caption: Probing GPCR signaling by identifying lipid-protein interactions using this compound.

Conclusion

This compound represents a powerful and versatile tool for the chemical biology community. Its ability to be metabolically incorporated into cells and subsequently detected via click chemistry opens up numerous avenues for investigating the complex roles of lipids and lipid modifications in cellular processes. While the protocols and data presented here are based on analogous compounds and serve as a starting point, they highlight the immense potential of this compound for elucidating novel biological mechanisms and identifying new therapeutic targets. Further research to establish specific quantitative data and explore its application in diverse biological systems will undoubtedly solidify its place as an indispensable probe in the chemical biologist's toolkit.

References

An In-depth Technical Guide to Click Chemistry Using Terminal Alkyne Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coined in 2001 by K. Barry Sharpless, "click chemistry" defines a class of chemical reactions that are rapid, high-yielding, and produce minimal byproducts.[1] These reactions are characterized by their simplicity, wide scope, and the use of benign or easily removable solvents.[2] A key requirement, particularly in biological applications, is that the reaction must be bioorthogonal—meaning it can occur in a complex biological system without interfering with native processes.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential click reaction, forming a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[][4]

Terminal alkyne alcohols, such as propargyl alcohol and its derivatives, are exceptionally valuable building blocks in this context.[5][6] The terminal alkyne group serves as a reactive handle for the click reaction, while the hydroxyl group offers a site for further functionalization or attachment to other molecules.[7] This dual functionality makes them highly versatile for applications ranging from drug discovery and bioconjugation to materials science.[7][8] This guide provides an in-depth technical overview of the use of terminal alkyne alcohols in click chemistry, focusing on quantitative data, detailed experimental protocols, and applications relevant to researchers and drug development professionals.

The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient 1,3-dipolar cycloaddition that joins a terminal alkyne with an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[4][9] The copper(I) catalyst accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal reaction, which requires high temperatures and yields a mixture of regioisomers.[8][10] The reaction mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner.[11]

The key components of the reaction are:

  • Terminal Alkyne Alcohol : The source of the alkyne functionality. Propargyl alcohol is a common model compound, while derivatives like Propargyl-PEG7-alcohol are used to enhance hydrophilicity in bioconjugates.[7][12]

  • Azide : The complementary reaction partner. Organic azides are stable and largely unreactive with most functional groups found in biological systems.[13]

  • Copper(I) Source : The active catalyst. Since Cu(I) is prone to oxidation, it is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent.[13]

  • Reducing Agent : Sodium ascorbate is the most common reducing agent used to maintain the copper in its active Cu(I) oxidation state.[1][5]

  • Accelerating Ligand : Polydentate ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase the reaction rate.[1][13]

CuAAC_Catalytic_Cycle Cu_I Cu(I) Catalyst Cu_Pi_Complex Cu(I)-Alkyne π-Complex Cu_I->Cu_Pi_Complex + Alkyne Alkyne Terminal Alkyne (R-C≡CH) Copper_Acetylide Copper Acetylide Intermediate Cu_Pi_Complex->Copper_Acetylide Deprotonation Metallacycle Six-Membered Cu(III) Metallacycle Copper_Acetylide->Metallacycle + Azide Azide Azide (R'-N₃) Cu_Triazolide Copper Triazolide Product Complex Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I Protonolysis Triazole 1,4-Triazole Product Cu_Triazolide->Triazole Product Release Proton_Source H⁺ Source (e.g., H₂O)

Figure 1: Simplified catalytic cycle of the CuAAC reaction.

Quantitative Data Summary

Successful click reactions depend on the proper stoichiometry of reactants and catalysts. The tables below summarize typical quantitative data for CuAAC reactions.

Table 1: Recommended Stoichiometry and Concentrations for CuAAC Reactions

Component Small Molecule Synthesis (Organic Solvent) Bioconjugation (Aqueous Buffer) Notes
Alkyne 1.0 - 1.2 equivalents 1.1 - 10 equivalents (relative to biomolecule) A slight excess of the small molecule alkyne can drive the reaction to completion.[14]
Azide 1.0 equivalents (limiting reagent) 1.0 equivalents (limiting reagent) Can be in excess depending on the experimental design.[14]
Copper(II) Sulfate (CuSO₄) 1 - 5 mol% 0.1 - 1 mM final concentration The catalyst source, reduced in situ.[7]
Sodium Ascorbate 5 - 10 mol% 1 - 5 mM final concentration Freshly prepared solution is crucial as it degrades in air.[1]

| Ligand (e.g., THPTA) | Not always required | 5 equivalents relative to Copper | Stabilizes the Cu(I) ion and accelerates the reaction.[1][12] |

Table 2: Reaction Kinetics and Typical Yields

Parameter Value Context
Reaction Rate Constant (k) 10 to 10⁴ M⁻¹s⁻¹[15] For Cu(I)-catalyzed reactions.
Reaction Time Minutes to a few hours (typically 1-4 h)[7][14] Dependent on concentration, temperature, and reactants.
Temperature Room Temperature (20-25 °C)[10] Mild conditions are a key advantage.
pH Range 4 - 12[] Demonstrates high tolerance for various buffer conditions.

| Yields | High to Quantitative (>80%)[16][17] | A hallmark of click chemistry. |

Detailed Experimental Protocols

Protocol 1: General Synthesis of a 1,2,3-Triazole from Propargyl Alcohol

This protocol describes a general procedure for the synthesis of a 1,4-disubstituted-1,2,3-triazole using propargyl alcohol and an azide-containing small molecule in an organic solvent.[7][16]

Materials:

  • Propargyl alcohol (terminal alkyne)

  • Azide-containing small molecule (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Anhydrous solvent (e.g., DMF, DMSO, or a THF/water mixture)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Reaction Setup : In a round-bottom flask, dissolve propargyl alcohol (1.1 mmol, 1.1 equivalents) and the azide-containing molecule (1.0 mmol, 1.0 equivalent) in the chosen solvent (5-10 mL). Stir the solution until all components are fully dissolved.

  • Catalyst Addition : Add CuSO₄·5H₂O (0.05 mmol, 5 mol%).

  • Initiation : Add sodium ascorbate (0.10 mmol, 10 mol%). If using a biphasic system (e.g., THF/water), the sodium ascorbate should be dissolved in the aqueous phase.

  • Reaction : Stir the reaction mixture vigorously at room temperature.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).

  • Work-up and Purification :

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,2,3-triazole.

Protocol 2: Bioconjugation Using Propargyl-PEG7-alcohol

This protocol provides a method for labeling an azide-functionalized biomolecule (e.g., a protein) with a hydrophilic PEGylated alkyne in an aqueous buffer.[7][14]

Materials:

  • Azide-functionalized biomolecule

  • Propargyl-PEG7-alcohol

  • Degassed aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • THPTA ligand stock solution (50 mM in water)[14]

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

Procedure:

  • Preparation of Reactants :

    • In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in degassed PBS to the desired final concentration (e.g., 1 mg/mL).

    • Add Propargyl-PEG7-alcohol to achieve a slight molar excess (e.g., 2-5 equivalents) relative to the azide biomolecule.

  • Catalyst Premix : In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio (e.g., 1 µL of 20 mM CuSO₄ and 2 µL of 50 mM THPTA for a final concentration of ~0.2 mM Cu in a 500 µL reaction).[12][14] Let the mixture stand for 2-3 minutes to allow for complex formation.

  • Reaction Setup :

    • Add the catalyst premix to the solution containing the biomolecule and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.[12]

  • Incubation : Gently mix the reaction by inverting the tube or placing it on a slow rotator. Incubate at room temperature for 1-4 hours, protecting from light if any components are light-sensitive.[7]

  • Quenching and Purification :

    • To stop the reaction and remove the copper catalyst, a chelating agent such as EDTA can be added.

    • Purify the labeled biomolecule using a suitable method, such as size exclusion chromatography (e.g., a desalting column) or dialysis, to remove unreacted reagents and catalyst components.

General_Workflow prep 1. Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ligand, Ascorbate) combine 2. Combine Alkyne and Azide in Buffer/Solvent prep->combine degas 3. Degas Mixture (Optional, for sensitive reactions) combine->degas add_premix 5. Add Catalyst Premix to Reactants degas->add_premix premix 4. Prepare Catalyst Premix (CuSO₄ + Ligand) premix->add_premix initiate 6. Initiate with Sodium Ascorbate add_premix->initiate incubate 7. Incubate at Room Temperature (1-4 hours) initiate->incubate monitor 8. Monitor Progress (TLC, LC-MS) incubate->monitor purify 9. Quench & Purify Product monitor->purify

Figure 2: General experimental workflow for a CuAAC reaction.[14]

Applications in Drug Development and Research

The versatility of terminal alkyne alcohols in click chemistry has made them indispensable tools in modern pharmaceutical research.

  • Antibody-Drug Conjugates (ADCs) : In ADC development, a terminal alkyne alcohol can be part of a linker used to attach a potent cytotoxic drug to an antibody.[7] The PEG spacers often included in these linkers can improve the solubility and pharmacokinetic profile of the final ADC.[7][14] The specificity of the click reaction ensures that the antibody's binding function is not compromised.[18]

ADC_Workflow ab_mod 1. Antibody Modification (Introduce Alkyne Handle) click 3. CuAAC Click Reaction (Conjugate Antibody and Drug) ab_mod->click drug_mod 2. Drug Modification (Introduce Azide Handle) drug_mod->click purify 4. Purification (Remove unreacted components) click->purify adc 5. Final ADC Product (Characterization & Analysis) purify->adc

Figure 3: Workflow for Antibody-Drug Conjugate (ADC) synthesis via click chemistry.
  • PROTACs and Molecular Glues : Terminal alkyne alcohols are used in the synthesis of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[7] They serve as a key component of the linker that connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating targeted protein degradation.

  • Bioconjugation and Labeling : The click reaction is widely used to attach probes, such as fluorescent dyes or biotin, to biomolecules that have been metabolically or synthetically functionalized with an alkyne or azide.[1][7] This enables applications in cell imaging, protein tracking, and activity-based protein profiling (ABPP).

Troubleshooting Guide

Even though CuAAC is a robust reaction, certain issues can arise, particularly in complex biological systems.

Table 3: Troubleshooting Guide for CuAAC Reactions

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction Yield Oxidation of Cu(I) catalyst to inactive Cu(II). Thoroughly degas all buffers and solutions before use.[7] Prepare sodium ascorbate solution fresh.
Impure reagents inhibiting the catalyst. Ensure the purity of the alkyne and azide reagents using methods like NMR or mass spectrometry.[7]
Inaccessible alkyne/azide groups (e.g., buried within a folded protein). Perform the reaction under denaturing conditions (e.g., add DMSO or urea).[5]
Low Yields in Complex Biological Systems Sequestration of the copper catalyst by the biological substrate (e.g., proteins with metal-binding sites). Perform a test reaction with a model alkyne like propargyl alcohol to confirm reagent viability.[5][12] Increase the concentration of the copper/ligand complex.[12]

| | Failure of a preceding step (e.g., incomplete incorporation of the alkyne/azide handle into the biomolecule). | Verify the successful modification of the biomolecule before proceeding with the click reaction.[5] |

Conclusion

Click chemistry, and specifically the CuAAC reaction, provides a powerful and versatile method for molecular assembly. Terminal alkyne alcohols are central to this versatility, offering a robust alkyne handle for the click reaction and a hydroxyl group for further synthetic elaboration. For researchers in drug discovery and development, these reagents provide reliable tools for constructing complex architectures like ADCs and PROTACs, performing specific bioconjugations, and generating compound libraries.[8][19] By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, scientists can effectively leverage the power of click chemistry to advance their research objectives.

References

Navigating the Acquisition and Application of 12-Tridecyn-1-OL: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview of the Commercial Availability, Synthesis, and Application of the PROTAC Linker 12-Tridecyn-1-OL for Professionals in Drug Discovery and Development.

Researchers and scientists engaged in the cutting edge of drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), now have access to a detailed technical guide on the procurement and utilization of this compound. This long-chain terminal alkynol is a critical building block in the synthesis of PROTACs, innovative molecules designed to selectively eliminate target proteins implicated in a variety of diseases. This guide provides an in-depth look at its commercial suppliers, syntheses, and applications, empowering researchers to streamline their discovery pipelines.

Commercial Availability and Procurement

This compound, identified by the CAS number 18202-11-4, is a specialty chemical available from a select number of suppliers. While not as commonly stocked as other laboratory reagents, it can be procured in various quantities to suit research and development needs. Key suppliers offering this compound include Sigma-Aldrich (under the name tridec-12-yn-1-ol), Weifang Yangxu Group Co., Ltd., and U-Chemo Scientific. Additional vendors can be identified through platforms such as ChemicalBook and ChemBuyersGuide.com. Due to its specialized nature, researchers are advised to inquire about lead times and availability, especially for bulk orders. Custom synthesis services are also an option for specific purity requirements or larger quantities.

SupplierProduct NamePurityAvailable Quantities
Sigma-Aldrich (Aldrich Partner)tridec-12-yn-1-ol95%50 mg - 10 g
Weifang Yangxu Group Co., Ltd.This compound99%Milligram to Kilogram
U-Chemo Scientific (Shanghai) Co., Ltd.This compoundNot SpecifiedInquire for details

Synthesis and Chemical Profile

Molecular Formula: C₁₃H₂₄O Molecular Weight: 196.33 g/mol Melting Point: 30-33 °C Appearance: Colorless oil or powder

The synthesis of this compound can be achieved through various established methods for the preparation of terminal alkynols. A common synthetic strategy involves the alkynylation of a suitable electrophile with a protected undecyn-1-ol derivative, followed by deprotection. For instance, a general procedure outlined in a doctoral thesis involves the careful execution of organometallic coupling reactions to construct the carbon skeleton.[1]

Core Application in Drug Discovery: A Key PROTAC Linker

The primary and most significant application of this compound in the pharmaceutical industry is its role as a bifunctional linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The terminal alkyne group of this compound is particularly valuable as it allows for its conjugation to other molecular fragments through highly efficient and specific "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] This modular approach enables the rapid assembly of diverse PROTAC libraries for screening and optimization.

The long alkyl chain of this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to simultaneously engage the target protein and the E3 ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the target protein.

Beyond its use in PROTACs, this compound has also been utilized in the synthesis of quinoline and quinoxaline derivatives, which are being investigated for the treatment of neurodegenerative diseases.[6]

Experimental Workflow: Synthesis of a PROTAC Precursor

The following diagram illustrates a generalized experimental workflow for the utilization of this compound in the synthesis of a PROTAC precursor via a click chemistry reaction.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Click Chemistry Reaction cluster_product Product 12_Tridecyn_1_OL This compound (Alkyne Functionality) CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuSO4, Sodium Ascorbate) 12_Tridecyn_1_OL->CuAAC Azide_Ligand Azide-Functionalized Target-Binding Ligand Azide_Ligand->CuAAC PROTAC_Precursor PROTAC Precursor (Triazole Linkage) CuAAC->PROTAC_Precursor

Generalized workflow for PROTAC precursor synthesis using this compound.

Conclusion

This compound is a vital, commercially available chemical for researchers in the field of drug discovery, especially those focused on the development of PROTACs. Its unique structure, featuring a terminal alkyne for click chemistry and a long alkyl chain for optimal linker properties, makes it an indispensable tool. This guide provides a foundational understanding of its procurement, synthesis, and primary applications, aiming to accelerate the design and synthesis of next-generation therapeutics.

References

12-Tridecyn-1-OL Analogs: A Technical Guide to Synthesis, Potential Biological Activities, and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on 12-tridecyn-1-ol and its specific analogs is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established chemistry and biological activities of structurally related long-chain alkynyl alcohols and fatty alcohols. The experimental protocols and potential biological activities described herein are extrapolated from common methodologies and observed trends for these related classes of compounds.

Introduction

Long-chain fatty alcohols and their unsaturated derivatives, including those with terminal alkynes, represent a class of molecules with diverse industrial and potential therapeutic applications. This compound, a 13-carbon alcohol containing a terminal alkyne, and its analogs are of interest for their potential to serve as building blocks in organic synthesis and as biologically active agents. The terminal alkyne group offers a versatile handle for "click" chemistry and other coupling reactions, making these compounds valuable for creating more complex molecules, including potential drug candidates. This guide outlines the probable synthetic routes, potential biological characteristics, and key experimental protocols for the study of this compound and its analogs.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be approached through established methods for the creation of long-chain terminal alkyne alcohols. A common and effective strategy involves the alkynylation of a suitable carbonyl compound.

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the Grignard reaction, a robust method for forming carbon-carbon bonds. This would entail the reaction of a Grignard reagent derived from a protected halo-alcohol with an alkynylating agent, followed by deprotection. For analogs, the starting materials can be varied to introduce different chain lengths or functional groups.

Synthesis_Workflow General Synthetic Workflow for this compound Analogs cluster_start Starting Materials cluster_reaction Core Reaction cluster_workup Purification & Deprotection cluster_product Final Product Protected Halo-alcohol Protected Halo-alcohol Grignard Reaction Grignard Reaction Protected Halo-alcohol->Grignard Reaction Alkynylating Agent Alkynylating Agent Alkynylating Agent->Grignard Reaction Acidic Workup Acidic Workup Grignard Reaction->Acidic Workup Purification Purification Acidic Workup->Purification Deprotection Deprotection Purification->Deprotection This compound Analog This compound Analog Deprotection->this compound Analog

Caption: General Synthetic Workflow for this compound Analogs.

Experimental Protocol: Synthesis of a Terminal Alkynyl Alcohol via Grignard Reaction

This protocol is a general guideline for the synthesis of a terminal alkynyl alcohol and would require optimization for the specific synthesis of this compound.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • A suitable protected long-chain halo-alcohol (e.g., 11-bromo-1-(tert-butyldimethylsilyloxy)undecane)

  • A suitable alkynylating agent (e.g., ethynylmagnesium bromide or TMS-acetylene followed by deprotection)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, under an inert atmosphere (argon or nitrogen), place magnesium turnings.

  • Add a solution of the protected long-chain halo-alcohol in anhydrous ether dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent is formed, cool the reaction mixture to 0°C.

  • Slowly add the alkynylating agent to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If a protecting group was used, deprotect the alcohol (e.g., using a fluoride source for silyl ethers) to yield the final terminal alkynyl alcohol.

Potential Biological Activities and Characteristics

While specific data for this compound is not available, the biological activities of other long-chain fatty alcohols and polyacetylenes suggest potential areas of investigation. Long-chain fatty alcohols have been reported to exhibit cytotoxic and antibacterial properties. The activity is often dependent on the chain length.

Cytotoxicity

Long-chain fatty alcohols have been shown to inhibit the growth of various cancer cell lines. The mechanism of action may involve disruption of the cell membrane.

Table 1: Hypothetical Cytotoxicity Data for this compound Analogs

Compound Cell Line Assay IC50 (µM)
This compound HeLa MTT Data not available
Analog A (C14) A549 MTT Data not available
Analog B (C15) MCF-7 MTT Data not available

This table is for illustrative purposes. Actual values would need to be determined experimentally.

Antibacterial Activity

Certain long-chain fatty alcohols have demonstrated antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. The mechanism may involve damage to the bacterial cell membrane, leading to leakage of intracellular components.

Table 2: Hypothetical Antibacterial Activity of this compound Analogs

Compound Bacterial Strain Method MIC (µg/mL)
This compound S. aureus Broth Dilution Data not available
Analog A (C14) E. coli Broth Dilution Data not available
Analog B (C15) S. aureus Broth Dilution Data not available

This table is for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound analog stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analog. Include a vehicle control (solvent only).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Modulation This compound Analog This compound Analog Cell Membrane Interaction Cell Membrane Interaction This compound Analog->Cell Membrane Interaction Membrane Fluidity Alteration Membrane Fluidity Alteration Cell Membrane Interaction->Membrane Fluidity Alteration Membrane Protein Modulation Membrane Protein Modulation Cell Membrane Interaction->Membrane Protein Modulation Downstream Signaling Downstream Signaling Membrane Fluidity Alteration->Downstream Signaling Membrane Protein Modulation->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 12-Tridecyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, chemical biology, and materials science.[3][4] 12-Tridecyn-1-OL, a long-chain aliphatic terminal alkyne, is a particularly useful building block for introducing hydrophobicity and a reactive handle for conjugation to biomolecules or surfaces. The resulting triazole linkage is highly stable under physiological conditions, making it an ideal linker in drug delivery systems and for the synthesis of bioactive molecules.[5][6][7]

These application notes provide detailed protocols for the CuAAC reaction of this compound with a model azide, 1-(azidomethyl)-4-nitrobenzene, and discuss the broader applications of the resulting long-chain triazole derivatives.

Applications of this compound in CuAAC

The incorporation of a C13 alkyl chain via the CuAAC reaction with this compound offers several advantages in research and drug development:

  • Enhanced Lipophilicity: The long alkyl chain significantly increases the lipophilicity of the resulting molecule. This property can be exploited to improve the membrane permeability of drug candidates or to facilitate their incorporation into lipid-based drug delivery systems like nanoparticles.[8]

  • Probing and Labeling: The terminal hydroxyl group of this compound can be further functionalized post-cycloaddition, allowing for the attachment of reporter molecules such as fluorophores or biotin. This makes the resulting triazoles useful as probes for studying biological systems.

  • Synthesis of Bioactive Molecules: The triazole ring is a known pharmacophore and can act as a stable isostere for amide bonds, enhancing the metabolic stability of peptide-based drugs.[9] The combination of the long alkyl chain and the triazole moiety can lead to novel compounds with a range of biological activities, including anticancer and antimicrobial properties.[10][11][12]

  • Surface Modification: The hydrophobic nature of the tridecyl chain can be utilized for the modification of surfaces, creating self-assembled monolayers or functionalized materials.

Experimental Protocols

This section provides a detailed protocol for a representative CuAAC reaction between this compound and 1-(azidomethyl)-4-nitrobenzene.

Synthesis of 1-(azidomethyl)-4-nitrobenzene

A common route for the synthesis of 1-(azidomethyl)-4-nitrobenzene is through the nucleophilic substitution of 1-(bromomethyl)-4-nitrobenzene with sodium azide.[13]

Materials:

  • 1-(bromomethyl)-4-nitrobenzene

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 1-(bromomethyl)-4-nitrobenzene (e.g., 30 mmol) in DMF.

  • Add sodium azide (approximately 1.5 equivalents).

  • Stir the reaction mixture at an elevated temperature (e.g., 64°C) for 4 hours.

  • After the reaction is complete, quench the mixture with water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(azidomethyl)-4-nitrobenzene, which typically presents as a bright yellow oil.[13]

CuAAC Reaction of this compound with 1-(azidomethyl)-4-nitrobenzene

This protocol is adapted from general procedures for the CuAAC of long-chain alkynes.[3][14][15]

Materials:

  • This compound

  • 1-(azidomethyl)-4-nitrobenzene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: A mixture of tert-butanol and water (1:1) or DMF/water (10:1) is recommended to ensure the solubility of the long-chain alkyne.[16][17]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and 1-(azidomethyl)-4-nitrobenzene (1.1 equivalents) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

  • Prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents).

  • Prepare an aqueous solution of CuSO₄·5H₂O (0.05 equivalents).

  • Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours). Aliphatic alkynes can react slower than aromatic ones.[14]

  • Once the reaction is complete, add water to the mixture and extract the product with DCM or EtOAc.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-(1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)dodecan-1-ol.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the CuAAC reaction with long-chain alkynes. Please note that yields and reaction times are substrate-dependent and may require optimization.

ParameterValue/RangeReference
Reactants
AlkyneThis compound (1.0 eq)-
Azide1-(azidomethyl)-4-nitrobenzene (1.0-1.2 eq)[16]
Catalyst System
Copper SourceCuSO₄·5H₂O (1-5 mol%)[16]
Reducing AgentSodium Ascorbate (5-10 mol%)[16]
Reaction Conditions
Solventt-BuOH/H₂O (1:1), DMF/H₂O (10:1)[16][17]
TemperatureRoom Temperature[15]
Reaction Time3 - 24 hours[14][15]
Outcome
Product1-(1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)dodecan-1-ol-
Expected YieldHigh (typically >80-95% for similar systems)[15]
PurificationSilica Gel Column Chromatography[16]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the triazole product.

CuAAC_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization reactants Dissolve this compound and Azide in Solvent catalyst Add CuSO4 and Sodium Ascorbate reactants->catalyst reaction Stir at Room Temperature catalyst->reaction extraction Aqueous Work-up and Extraction reaction->extraction purification Column Chromatography extraction->purification analysis NMR, MS, IR purification->analysis

General workflow for CuAAC synthesis and characterization.

The logical flow for a drug delivery application using the synthesized triazole is depicted below.

Drug_Delivery_Workflow cluster_synthesis Molecule Synthesis & Conjugation cluster_formulation Formulation cluster_testing Preclinical Testing start This compound + Azide-Drug cuac CuAAC Reaction start->cuac conjugate Purified Triazole-Drug Conjugate cuac->conjugate formulate Incorporate into Delivery Vehicle (e.g., Liposomes) conjugate->formulate invitro In Vitro Studies (Cell Viability, Uptake) formulate->invitro invivo In Vivo Studies (Pharmacokinetics, Efficacy) invitro->invivo

Workflow for drug delivery application of a triazole conjugate.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with 12-Tridecyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. Functionalization with specific molecules can enhance biocompatibility, improve stability, and enable targeted delivery to specific cells or tissues.[1] 12-Tridecyn-1-OL is a long-chain terminal alkyne alcohol that offers a versatile platform for nanoparticle surface engineering. Its terminal alkyne group allows for covalent attachment to azide-functionalized nanoparticles via the highly efficient and bio-orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[2] The terminal hydroxyl group provides a hydrophilic interface, potentially improving nanoparticle dispersal and biocompatibility, and can also serve as a point for further conjugation.[3]

These application notes provide a comprehensive overview and detailed protocols for the surface modification of azide-functionalized nanoparticles with this compound.

Principle of Surface Modification

The core of this modification strategy is the CuAAC reaction, a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide group on the nanoparticle surface. The reaction is highly specific, proceeds under mild conditions, and is tolerant of a wide variety of functional groups, making it ideal for the modification of sensitive biomaterials and complex nanoparticle systems.

Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles

Successful surface modification with this compound is expected to alter the physicochemical properties of the nanoparticles. The following table summarizes typical quantitative data for nanoparticles before and after functionalization.

ParameterAzide-Functionalized Nanoparticles (Pre-modification)This compound Functionalized Nanoparticles (Post-modification)Characterization Technique
Hydrodynamic Diameter (nm) 105 ± 5115 ± 7Dynamic Light Scattering (DLS)
Zeta Potential (mV) -25 ± 3-15 ± 2DLS
Surface Plasmon Resonance (λmax, nm) (for AuNPs) 520525UV-Vis Spectroscopy
Grafting Density (molecules/nm²) N/A1.5 - 3.0Thermogravimetric Analysis (TGA), Quantitative NMR (qNMR)
Reaction Efficiency (%) N/A> 85High-Performance Liquid Chromatography (HPLC) of unreacted alkyne

Experimental Protocols

This section provides detailed protocols for the synthesis of azide-functionalized nanoparticles and their subsequent surface modification with this compound.

Protocol 1: Synthesis of Azide-Functionalized Polymeric Nanoparticles

This protocol describes the preparation of azide-functionalized nanoparticles using a polymer blend containing an azide-bearing polymer.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • PLGA-PEG-Azide block copolymer

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v in deionized water)

  • Deionized (DI) water

  • Acetone

Procedure:

  • Organic Phase Preparation: Dissolve 20 mg of PLGA and 5 mg of PLGA-PEG-Azide in 1 mL of DCM.

  • Emulsification: Add the organic phase dropwise to 4 mL of the 2% PVA solution while sonicating on an ice bath. Sonicate for 2 minutes (30 seconds on, 30 seconds off cycles) to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for at least 4 hours to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with DI water by repeated centrifugation and redispersion to remove excess PVA.

  • Storage: Resuspend the final azide-functionalized nanoparticles in DI water and store at 4°C.

Protocol 2: Surface Modification with this compound via CuAAC Click Chemistry

This protocol details the covalent attachment of this compound to the surface of azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (from Protocol 1)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of this compound in a 1:1 mixture of DI water and tert-butanol.

    • Prepare a 100 mM solution of CuSO₄ in DI water.

    • Prepare a 200 mM solution of sodium ascorbate in DI water (prepare fresh).

    • Prepare a 50 mM solution of THPTA in DI water.

  • Click Reaction Mixture:

    • In a microcentrifuge tube, disperse 10 mg of azide-functionalized nanoparticles in 1 mL of PBS.

    • Add 100 µL of the this compound solution.

    • Add 20 µL of the THPTA solution.

    • Add 10 µL of the CuSO₄ solution and vortex briefly.

    • Initiate the reaction by adding 20 µL of the freshly prepared sodium ascorbate solution.

  • Reaction Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle shaking.

  • Purification:

    • Purify the functionalized nanoparticles by centrifugation at 15,000 x g for 20 minutes to remove the catalyst and unreacted this compound.

    • Wash the nanoparticle pellet three times with DI water.

  • Final Formulation: Resuspend the purified this compound functionalized nanoparticles in an appropriate buffer (e.g., PBS) for storage at 4°C.

Mandatory Visualizations

Experimental Workflow for Nanoparticle Functionalization

G cluster_0 Synthesis of Azide-Functionalized Nanoparticles cluster_1 Surface Modification with this compound cluster_2 Characterization A PLGA and PLGA-PEG-Azide in DCM C Emulsification (Sonication) A->C B 2% PVA Solution B->C D Solvent Evaporation C->D E Centrifugation & Washing D->E F Azide-Functionalized Nanoparticles E->F G Azide-Functionalized Nanoparticles J CuAAC Click Reaction G->J H This compound H->J I CuSO4, Sodium Ascorbate, THPTA I->J K Purification (Centrifugation) J->K L This compound Functionalized Nanoparticles K->L M DLS (Size & Zeta Potential) L->M N UV-Vis (SPR for AuNPs) L->N O TGA/qNMR (Grafting Density) L->O P FTIR (Functional Groups) L->P

Caption: Workflow for the synthesis, functionalization, and characterization of nanoparticles.

Hypothetical Signaling Pathway for Cellular Uptake and Drug Release

The surface modification of nanoparticles with a long-chain alcohol like this compound can influence their interaction with cells. The hydroxyl groups can increase hydrophilicity, potentially reducing non-specific protein adsorption and leading to a "stealth" effect. This could enhance circulation time and promote passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The following diagram illustrates a hypothetical pathway for the cellular uptake of these functionalized nanoparticles and subsequent drug release, which could be investigated experimentally.

G NP This compound Functionalized Nanoparticle (with encapsulated drug) Circulation Systemic Circulation (Reduced Opsonization) NP->Circulation Tumor Tumor Microenvironment (EPR Effect) Circulation->Tumor Cell Cancer Cell Tumor->Cell Endocytosis Endocytosis Cell->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Acidic pH, Enzymes) Endosome->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Degradation of Nanoparticle Matrix Target Intracellular Target (e.g., DNA, Kinases) DrugRelease->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect

Caption: Hypothetical pathway for targeted drug delivery using functionalized nanoparticles.

Conclusion

The surface modification of nanoparticles with this compound via CuAAC click chemistry provides a robust and versatile method for developing advanced nanomaterials for biomedical applications. The protocols and characterization data presented here offer a framework for researchers to functionalize their nanoparticles and explore their potential in areas such as targeted drug delivery and bioimaging. The provided workflow and hypothetical signaling pathway can guide further investigations into the biological interactions and therapeutic efficacy of these novel nanomaterials.

References

Application Notes and Protocols for the Use of 12-Tridecyn-1-OL in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Tridecyn-1-ol is a bifunctional molecule featuring a terminal alkyne and a primary hydroxyl group. This unique combination of reactive sites makes it a highly valuable, yet underutilized, monomer in the field of polymer synthesis. The terminal alkyne group is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific formation of 1,2,3-triazoles.[1] The primary hydroxyl group can be employed as an initiator for ring-opening polymerization (ROP) or can be functionalized to introduce other reactive moieties.

While direct literature on the polymerization of this compound is not extensive, its functional groups offer significant potential for creating advanced polymer architectures. These include polymers with pendant "clickable" alkyne groups for post-polymerization modification, and incorporation into polymer backbones via step-growth polymerization. Such materials are of great interest for applications in drug delivery, biomaterials, and advanced coatings.

These application notes provide detailed protocols for the synthesis of polymers incorporating this compound, based on established methodologies for similar alkyne-functionalized monomers.

Key Applications of this compound in Polymer Synthesis

  • Synthesis of "Clickable" Polymers: this compound can be incorporated into polymer backbones, leaving the terminal alkyne group available for subsequent functionalization via CuAAC. This allows for the attachment of a wide variety of molecules, including peptides, carbohydrates, and fluorescent dyes.

  • Step-Growth Polymerization: The bifunctional nature of this compound allows it to be used as a monomer in step-growth polymerizations, such as polycondensation reactions, to create polymers with alkyne functionalities directly in the polymer backbone.

  • Initiator for Ring-Opening Polymerization (ROP): The hydroxyl group of this compound can act as an initiator for the ROP of cyclic esters (e.g., caprolactone, lactide), resulting in polyesters with a terminal alkyne group.

  • Surface Modification: The alkyne group can be used to graft polymers from surfaces functionalized with azide groups, or to attach polymer chains to such surfaces, enabling the creation of tailored interfaces.

Quantitative Data Summary

The following table summarizes typical quantitative data for polymerization reactions involving terminal alkyne-functionalized monomers, analogous to this compound. These values are representative and may require optimization for specific applications.

Polymerization Method Monomer Initiator/Catalyst Monomer/Initiator Ratio Molecular Weight (Mn, g/mol ) Polydispersity Index (PDI) Reference
CuAAC Step-Growth Polymerization Diazide Monomer + Dialkyne MonomerCuSO₄·5H₂O / Sodium Ascorbate1:110,000 - 50,0001.5 - 2.5General Knowledge
ROP of ε-caprolactone ε-caprolactoneThis compound / Sn(Oct)₂50:1 - 200:15,000 - 20,0001.1 - 1.4General Knowledge
RAFT Polymerization of "Clickable" Monomer Alkyne-functional AcrylateAIBN / RAFT Agent100:1 - 500:115,000 - 75,0001.1 - 1.3General Knowledge

Experimental Protocols

Protocol 1: Synthesis of a "Clickable" Polyester via Ring-Opening Polymerization (ROP) of ε-Caprolactone Initiated by this compound

This protocol describes the synthesis of a poly(ε-caprolactone) (PCL) chain with a terminal alkyne group, ready for subsequent "click" functionalization.

Materials:

  • This compound

  • ε-Caprolactone (freshly distilled)

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (anhydrous)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask is charged with this compound (e.g., 0.1 g, 0.5 mmol) and ε-caprolactone (e.g., 5.7 g, 50 mmol) under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Anhydrous toluene (20 mL) is added to dissolve the reactants.

  • Catalyst Addition: A solution of stannous octoate in toluene (e.g., 0.1 M, 0.25 mL, 0.025 mmol) is added to the reaction mixture.

  • Polymerization: The flask is immersed in a preheated oil bath at 110 °C and stirred for 24 hours.

  • Quenching and Precipitation: The reaction is cooled to room temperature, and the polymer is precipitated by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of dichloromethane, and re-precipitated in cold methanol. This process is repeated twice.

  • Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.

Characterization: The resulting alkyne-terminated PCL can be characterized by ¹H NMR spectroscopy (to confirm the presence of the terminal alkyne proton and determine the molecular weight) and gel permeation chromatography (GPC) to determine the molecular weight distribution (PDI).

Protocol 2: Post-Polymerization Functionalization of Alkyne-Terminated PCL with an Azide-Containing Molecule via CuAAC

This protocol details the "clicking" of an azide-functionalized molecule (e.g., azido-poly(ethylene glycol), N₃-PEG) onto the alkyne-terminated PCL from Protocol 1.

Materials:

  • Alkyne-terminated PCL (from Protocol 1)

  • Azide-functionalized molecule (e.g., N₃-PEG)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Dissolution: The alkyne-terminated PCL (e.g., 1 g, 0.1 mmol) and the azide-functionalized molecule (e.g., 1.2 equivalents) are dissolved in DMF (20 mL) in a round-bottom flask.

  • Catalyst Preparation: In a separate vial, copper(II) sulfate pentahydrate (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.3 equivalents) are dissolved in a minimal amount of deionized water.

  • Click Reaction: The aqueous catalyst solution is added to the DMF solution of the polymers. The reaction mixture is stirred at room temperature for 24 hours. The successful reaction is often indicated by a color change.

  • Purification: The reaction mixture is diluted with DCM and washed several times with deionized water to remove the copper catalyst. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Precipitation: The concentrated polymer solution is precipitated into cold methanol.

  • Drying: The purified block copolymer is dried under vacuum at room temperature.

Visualizations

experimental_workflow_rop cluster_setup Reaction Setup cluster_reaction Polymerization cluster_purification Purification cluster_product Final Product setup 1. Add this compound, ε-caprolactone, and toluene to Schlenk flask catalyst 2. Add Sn(Oct)₂ catalyst setup->catalyst polymerize 3. Heat at 110°C for 24 hours catalyst->polymerize precipitate 4. Precipitate in cold methanol polymerize->precipitate purify 5. Redissolve and re-precipitate precipitate->purify dry 6. Dry under vacuum purify->dry product Alkyne-Terminated PCL dry->product

Caption: Workflow for the synthesis of alkyne-terminated PCL via ROP.

experimental_workflow_click cluster_reactants Reactant Preparation cluster_catalyst Catalyst Addition cluster_reaction Click Reaction cluster_purification Purification cluster_product Final Product reactants 1. Dissolve Alkyne-PCL and Azide-Molecule in DMF catalyst 2. Add aqueous solution of CuSO₄·5H₂O and NaAsc reactants->catalyst react 3. Stir at room temperature for 24 hours catalyst->react wash 4. Wash with water to remove copper react->wash precipitate 5. Precipitate in cold methanol wash->precipitate dry 6. Dry under vacuum precipitate->dry product Functionalized PCL dry->product

Caption: Workflow for the CuAAC functionalization of alkyne-terminated PCL.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Long-Chain Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][][3] This reaction is driven by the high ring strain of cyclooctynes, which readily undergo a [3+2] cycloaddition with azides to form a stable triazole linkage.[1][][4]

While SPAAC is widely applied, the use of substrates bearing long-chain alkynes or azides—such as lipids, fatty acids, polymers, or hydrophobic drug molecules—introduces unique challenges. These molecules often exhibit poor aqueous solubility, a tendency to aggregate, and can present significant steric hindrance, all of which can impact reaction efficiency and product purification.

These application notes provide detailed protocols and guidance specifically tailored to address the challenges of performing SPAAC with long-chain and hydrophobic substrates, ensuring successful conjugation for applications ranging from drug delivery to materials science.

Core Principles and Challenges with Long-Chain Substrates

The fundamental mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition.[1] The reaction's efficiency is primarily governed by the structure of the strained alkyne and the accessibility of the azide. When working with long-chain substrates, several factors require special consideration:

  • Solubility and Aggregation: Long alkyl or polymeric chains drastically reduce the aqueous solubility of the azide or alkyne. This can lead to slow reaction rates or complete reaction failure. To overcome this, organic co-solvents or detergents are often necessary.[5][6][7]

  • Steric Hindrance: Bulky or long-chain functional groups located near the reactive moiety can physically block the approach of the reaction partner, thereby reducing the reaction rate.[6] Careful selection of the cyclooctyne and linker design can help mitigate these effects.

  • Purification: The final conjugate, often amphipathic, can be challenging to separate from unreacted hydrophobic starting materials. Standard purification techniques may need to be adapted, for instance, by incorporating detergents into chromatography buffers.

Quantitative Data: Reaction Kinetics of Common Cyclooctynes

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, which is crucial when working at low concentrations. The table below summarizes representative kinetic data for commonly used cyclooctynes.

Note: These rates were determined with a model azide (e.g., benzyl azide) under optimal conditions.[8][9] The actual reaction rate with a long-chain substrate may be lower due to steric hindrance and suboptimal solubility.

Strained AlkyneAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
DibenzocyclooctyneDBCO / DIBAC~0.1 - 1.0High reactivity and stability; widely used in bioconjugation.[9][10][11]
BicyclononyneBCN~0.01 - 0.1Small, compact structure reduces steric hindrance; good balance of reactivity and stability.[9][12]
DibenzoazacyclooctyneDIBO~0.1 - 0.3Fast reaction rates and good stability.[9][13][14]
BiarylazacyclooctynoneBARAC>1.0Very high reactivity, but can be less stable than other cyclooctynes.[9][11]
Difluorinated CyclooctyneDIFO~0.05 - 0.5Electron-withdrawing fluorine groups enhance reactivity.[13][14][15]

Visualizations: Diagrams and Workflows

SPAAC General Mechanism

SPAAC_Mechanism General Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product Azide Molecule-A (with Long Chain) + Azide (R-N₃) Product Molecule-A-Triazole-Molecule-B (Stable Conjugate) Azide->Product [3+2] Cycloaddition Alkyne Molecule-B + Strained Alkyne Alkyne->Product

Caption: The SPAAC reaction proceeds via a [3+2] cycloaddition between an azide and a strained alkyne.

Experimental Workflow for Long-Chain Substrate Conjugation

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. SPAAC Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis PrepA Dissolve Azide-Biomolecule in Aqueous Buffer (e.g., PBS) Mix Add Alkyne Solution to Azide Solution (Final DMSO <10%) PrepA->Mix PrepB Dissolve Long-Chain Alkyne in Organic Co-solvent (e.g., DMSO) PrepB->Mix Incubate Incubate at RT or 4°C (4-24 hours) with gentle mixing Mix->Incubate Purify Remove Excess Reagent via SEC, Dialysis, or HIC Incubate->Purify Analyze Characterize Conjugate (SDS-PAGE, MS, HPLC) Purify->Analyze

Caption: A typical workflow for conjugating a long-chain alkyne to a biomolecule using SPAAC.

Troubleshooting Common SPAAC Issues

Troubleshooting_Workflow Start Problem LowYield Low or No Yield Check reagent purity & stability. Increase reagent concentration. Increase reaction time/temperature. Start->LowYield Low Conversion Solubility Precipitation Observed Increase co-solvent percentage. Add a biocompatible detergent. Use a more soluble cyclooctyne derivative. Start->Solubility Reagents Insoluble SideProducts Multiple Products Check for alkyne side reactions. (e.g., with thiols). Optimize pH (7-9). Start->SideProducts Impure Product Success Successful Conjugation LowYield->Success Solubility->Success SideProducts->Success

References

Application Notes and Protocols for Biomolecule Functionalization with 12-Tridecyn-1-OL for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Tridecyn-1-OL is a valuable chemical reporter for the study of biomolecule lipidation, particularly protein acylation. As a fatty acid analog containing a terminal alkyne group, it can be metabolically incorporated into cells and subsequently detected via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry." This allows for the sensitive and specific visualization and identification of lipidated biomolecules in a variety of contexts, including fixed and live cells.[1][2][3][4][5][6] This document provides detailed protocols for the functionalization of proteins with this compound and their subsequent imaging.

Principle of the Method

The experimental workflow involves two main stages:

  • Metabolic Labeling: Cells are incubated with this compound, which is recognized by the cellular machinery and incorporated into biomolecules, primarily proteins, that undergo fatty acylation.

  • Click Chemistry Reaction: The alkyne handle on the incorporated this compound is then reacted with an azide-containing probe. This probe can be a fluorophore for direct imaging, or a biotin tag for affinity purification and subsequent detection.

Data Presentation

The following tables summarize typical experimental parameters for the metabolic labeling of proteins with alkyne-functionalized fatty acids and subsequent click chemistry reactions. These values are based on protocols for similar alkyne-modified lipids and should be optimized for your specific cell type and experimental goals.[1][6]

Table 1: Metabolic Labeling Parameters

ParameterValueNotes
Cell Type HEK293, HeLa, Jurkat, COS-7Optimization may be required for other cell lines.
This compound Concentration 25 - 100 µMHigher concentrations may be toxic.
Incubation Time 4 - 24 hoursLonger incubation can increase labeling but also potential toxicity.
Cell Culture Medium Serum-free or complete mediumSerum may contain lipids that compete with the probe.

Table 2: In-Lysate Click Chemistry (CuAAC) Reaction Components

ComponentStock ConcentrationFinal Concentration
Tris-(benzyltriazolylmethyl)amine (TBTA)1.7 mM in DMSO/t-butanol100 µM
Copper (II) Sulfate (CuSO₄)50 mM in H₂O1 mM
Tris(2-carboxyethyl)phosphine (TCEP)50 mM in H₂O1 mM
Azide-Probe (e.g., Azido-Fluorophore, Azido-Biotin)1 - 10 mM10 - 100 µM

Table 3: Live-Cell Imaging (SPAAC) Parameters

ParameterValueNotes
Cell Type Adherent cell lines suitable for microscopy
DBCO-Fluorophore Concentration 10 - 50 µMTitrate to find optimal signal-to-noise ratio.
Incubation Time 30 - 60 minutesLonger times may increase background.
Imaging Buffer Phenol red-free medium or HBSS

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with this compound

This protocol describes the incorporation of this compound into cellular proteins.

Materials:

  • Cells of interest (e.g., HEK293T)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (10 mM in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a culture plate at a density that will result in 80-90% confluency at the time of labeling.

  • Allow cells to adhere and grow overnight.

  • On the day of labeling, remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add fresh culture medium (serum-free medium can be used to enhance labeling) containing the desired final concentration of this compound (e.g., 50 µM). A negative control with vehicle (DMSO or ethanol) should be included.

  • Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator.

  • After incubation, wash the cells three times with PBS to remove unincorporated this compound.

  • The cells are now ready for either cell lysis and in-lysate click chemistry (Protocol 2) or live-cell imaging (Protocol 3).

Protocol 2: In-Lysate Visualization of this compound Labeled Proteins via CuAAC

This protocol describes the detection of this compound-labeled proteins in cell lysates using a copper-catalyzed click reaction.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Click chemistry reagents (see Table 2)

  • Azide-fluorophore or Azide-biotin

  • SDS-PAGE gels and buffers

  • Fluorescence gel scanner or Western blot apparatus

Procedure:

  • Lyse the metabolically labeled cells in lysis buffer on ice.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction components as detailed in Table 2.

  • Add the azide-probe (e.g., azido-fluorophore) to the reaction mixture.

  • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 20 minutes.

  • Centrifuge to pellet the proteins, remove the supernatant, and air-dry the pellet.

  • Resuspend the protein pellet in SDS-PAGE sample buffer.

  • Analyze the labeled proteins by in-gel fluorescence scanning or by Western blot if an azide-biotin and streptavidin-HRP conjugate were used.

Protocol 3: Live-Cell Imaging of this compound Labeled Biomolecules via SPAAC

This protocol describes the imaging of this compound-labeled biomolecules in living cells using a copper-free click reaction.

Materials:

  • Metabolically labeled cells in a glass-bottom imaging dish (from Protocol 1)

  • Live-cell imaging buffer (e.g., phenol red-free DMEM)

  • DBCO-fluorophore stock solution (1-10 mM in DMSO)

  • Fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

  • After metabolic labeling (Protocol 1), gently wash the cells twice with pre-warmed live-cell imaging buffer.

  • Prepare the labeling solution by diluting the DBCO-fluorophore stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (e.g., 25 µM).

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with pre-warmed live-cell imaging buffer to remove the excess DBCO-fluorophore.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

Experimental_Workflow cluster_labeling Metabolic Labeling cluster_detection Detection start Start with Cultured Cells add_probe Incubate with this compound start->add_probe incorporation Metabolic Incorporation into Biomolecules add_probe->incorporation wash1 Wash to Remove Excess Probe incorporation->wash1 lysis Cell Lysis (for in-vitro) wash1->lysis Protocol 2 live_cell Live Cell wash1->live_cell Protocol 3 click_lysate CuAAC with Azide-Probe (in lysate) lysis->click_lysate analysis SDS-PAGE / Western Blot click_lysate->analysis click_live SPAAC with DBCO-Fluorophore (in live cell) live_cell->click_live imaging Fluorescence Microscopy click_live->imaging

Figure 1. Experimental workflow for labeling and imaging with this compound.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Protein (Acylated with this compound) Fzd Frizzled Receptor Wnt->Fzd Binds LRP LRP5/6 Wnt->LRP Dsh Dishevelled Fzd->Dsh Activates DestructionComplex Destruction Complex Dsh->DestructionComplex Inhibits APC APC Axin Axin GSK3b GSK3β CK1 CK1 bCatenin β-catenin bCatenin_nuc β-catenin bCatenin->bCatenin_nuc Translocates DestructionComplex->bCatenin Phosphorylates for Degradation TCF TCF/LEF bCatenin_nuc->TCF Binds TargetGenes Target Gene Expression TCF->TargetGenes Activates

Figure 2. Wnt signaling pathway and the role of acylation.

References

Application Notes and Protocols for Self-Assembled Monolayers of 12-Tridecyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the creation and characterization of self-assembled monolayers (SAMs) using 12-Tridecyn-1-OL. These SAMs, presenting a terminal alkyne group, are versatile platforms for surface functionalization, with significant applications in biosensor development, drug discovery, and fundamental cell biology research.

Introduction

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on a substrate. This compound is a long-chain alkanol containing a terminal alkyne group, making it an ideal candidate for forming robust SAMs on various substrates, particularly gold. The terminal alkyne functionality serves as a versatile handle for covalent immobilization of a wide array of molecules, including peptides, proteins, and small molecules, via "click" chemistry. This allows for precise control over surface chemistry and functionality, which is critical for applications in drug development and biosensing.

The formation of high-quality SAMs from terminal alkynes requires an oxygen-free environment to prevent oxidation of the alkyne group, which can lead to disordered films.[1] When properly formed, these SAMs exhibit packing densities and high surface order similar to the well-established alkanethiol-based SAMs.[1]

Key Applications

The primary advantage of this compound SAMs lies in the reactivity of the terminal alkyne group, which readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction is highly efficient, specific, and biocompatible, enabling the straightforward conjugation of azide-modified molecules to the SAM surface.

  • Biosensor Development: The ability to immobilize proteins, antibodies, or nucleic acids allows for the creation of highly specific biosensing surfaces for detecting biomarkers or studying molecular interactions.

  • Drug Development & Discovery: Create platforms for studying drug-cell interactions by immobilizing drug candidates or target proteins. The bio-inert background of a well-formed SAM minimizes non-specific protein adsorption, providing a clean system for these studies.[2]

  • Cell Adhesion Studies: Spatially controlled presentation of cell adhesion peptides (e.g., RGDSP) allows for detailed investigations into cell attachment, spreading, and signaling.[2][3] The density of the immobilized peptide can be precisely controlled to study its effect on cellular behavior.[2]

Quantitative Data Summary

ParameterTypical ValueCharacterization MethodReference
Static Water Contact Angle ~102°Goniometry[4]
XPS C 1s/Au 4f Signal Ratio ~1.14X-ray Photoelectron Spectroscopy (XPS)[4]
Ellipsometric Thickness ~15 - 20 Å (Estimated for C13 chain)Ellipsometry[5]

Experimental Protocols

Protocol for Formation of this compound SAM on Gold

This protocol details the steps for creating a well-ordered SAM of this compound on a gold-coated substrate.

Materials:

  • This compound

  • Absolute Ethanol (ACS grade or higher)

  • Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware (beakers, petri dishes)

  • Tweezers (non-magnetic, stainless steel)

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with DI water.

    • Rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Prepare this compound Solution:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Degas the solution by bubbling with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Self-Assembly Process:

    • Place the clean, dry gold substrates in a glass container.

    • Completely immerse the substrates in the this compound solution.

    • Backfill the container with nitrogen gas and seal it to prevent oxygen exposure and solvent evaporation.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • After incubation, remove the substrates from the solution with clean tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Storage:

    • Store the functionalized substrates in a clean, dry environment, preferably under a nitrogen atmosphere, until further use.

Protocol for Surface Functionalization via Click Chemistry

This protocol describes the immobilization of an azide-containing molecule (e.g., an azide-modified peptide) onto the this compound SAM.

Materials:

  • This compound functionalized substrate

  • Azide-modified molecule of interest (e.g., Azide-PEG-Peptide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Deionized (DI) water

Procedure:

  • Prepare Click Chemistry Reaction Cocktail:

    • Prepare a stock solution of the azide-modified molecule in a suitable buffer (e.g., PBS).

    • In a separate tube, prepare the catalyst solution. For a typical reaction, mix:

      • 1 mM CuSO₄

      • 5 mM Sodium ascorbate (freshly prepared)

      • 1 mM TBTA ligand

    • The final concentrations may need to be optimized for your specific molecule.

  • Immobilization Reaction:

    • Place the this compound functionalized substrate in a reaction vessel.

    • Add the solution of the azide-modified molecule to the substrate.

    • Add the catalyst cocktail to the reaction vessel to initiate the click reaction.

    • Allow the reaction to proceed for 1-2 hours at room temperature. The vessel can be gently agitated.

  • Rinsing and Drying:

    • After the reaction, remove the substrate and rinse it thoroughly with the reaction buffer, followed by DI water.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Characterization:

    • The successful immobilization can be confirmed by surface characterization techniques such as XPS (looking for the appearance of N 1s signal from the triazole ring and the azide-modified molecule) and contact angle measurements (which should change upon surface modification).

Visualizations

Experimental Workflow for SAM Formation and Functionalization

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_func Surface Functionalization gold_sub Gold Substrate piranha Piranha Cleaning gold_sub->piranha rinse_dry1 Rinse & Dry (DI Water, Ethanol, N2) piranha->rinse_dry1 immersion Immersion (18-24h) under N2 rinse_dry1->immersion solution 1 mM this compound in Ethanol (Degassed) solution->immersion rinse_dry2 Rinse & Dry (Ethanol, N2) immersion->rinse_dry2 click_reaction Click Reaction (1-2h) rinse_dry2->click_reaction azide_mol Azide-Modified Molecule azide_mol->click_reaction click_reagents CuSO4, Na-Ascorbate, TBTA click_reagents->click_reaction rinse_dry3 Rinse & Dry (Buffer, DI Water, N2) click_reaction->rinse_dry3 final_surface Functionalized Surface rinse_dry3->final_surface Characterize

Caption: Workflow for creating and functionalizing this compound SAMs.

Conceptual Diagram of a Biosensor Application

biosensor_concept cluster_surface Biosensor Surface cluster_detection Detection Principle gold Gold Substrate sam This compound SAM linker Triazole Linker receptor Bioreceptor (e.g., Antibody) binding Binding Event receptor->binding Specific Recognition analyte Target Analyte analyte->binding signal Detectable Signal (e.g., Electrochemical, Optical) binding->signal

Caption: Conceptual model of a biosensor using a this compound SAM.

References

Application Notes & Protocols: 12-Tridecyn-1-OL as a Hydrophobic Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 12-Tridecyn-1-OL as a long-chain, hydrophobic, bifunctional linker in the field of drug discovery. While specific data for this compound is not extensively published, its structural features—a terminal alkyne for "click" chemistry and a terminal hydroxyl group for further functionalization—make it a relevant model for a class of linkers with significant implications for the properties of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound as a Linker

This compound is a bifunctional molecule featuring a 12-carbon aliphatic chain, a terminal alkyne group, and a primary alcohol. This unique structure allows for its application as a linker, connecting a targeting moiety (e.g., an antibody) to a payload (e.g., a cytotoxic drug). The long hydrocarbon chain imparts significant hydrophobicity, which can influence the physicochemical and pharmacokinetic properties of the resulting conjugate. The terminal alkyne is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2] The terminal hydroxyl can be activated or modified to attach to various payloads or targeting ligands.

Key Features:

  • Long-Chain Hydrophobic Spacer: The C12 alkyl chain can influence cell permeability and interaction with biological membranes.[3]

  • Terminal Alkyne: Enables covalent conjugation via the highly reliable CuAAC click chemistry.[4][5]

  • Terminal Hydroxyl: Provides a reactive site for the attachment of payloads or targeting molecules.

Potential Applications in Drug Discovery

In ADCs, the linker plays a crucial role in the stability, solubility, and efficacy of the conjugate.[6][7][8] The use of a hydrophobic linker like this compound can have several implications:

  • Influence on Pharmacokinetics: Hydrophobic linkers can lead to faster clearance of ADCs from circulation and may increase aggregation.[3][8] However, they can also facilitate passage through cell membranes.

  • Modulation of Drug-to-Antibody Ratio (DAR): The hydrophobicity of the linker can impact the achievable DAR before aggregation becomes a significant issue.[9]

  • Payload Release: While the alkyl chain itself is non-cleavable, the linker can be engineered with cleavable moieties at the point of payload attachment to control drug release within the target cell.[10][11]

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. The linker in a PROTAC is critical for orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.

  • Cell Permeability: The hydrophobicity of the linker is a key determinant of a PROTAC's ability to cross the cell membrane.[12][13] A long alkyl chain can increase lipophilicity, which may enhance passive diffusion.

  • Conformational Effects: The linker's length and flexibility influence the conformational ensemble of the PROTAC, which in turn affects its ability to form a stable ternary complex with the target protein and E3 ligase.[14][15] Hydrophobic interactions within the linker can lead to folded conformations that may shield polar surface area, aiding cell permeability.[12][13]

Data Presentation: Comparative Properties of Linker Classes

The following table summarizes general quantitative data for different linker classes to provide context for the potential properties of a this compound-based linker.

Linker PropertyHydrophilic Linkers (e.g., PEG)Hydrophobic Linkers (e.g., Alkyl Chains)
Solubility HighLow
Aggregation Propensity LowHigh
Circulation Half-Life Generally LongerGenerally Shorter
Cell Permeability (PROTACs) Can be lowerCan be higher (up to a point)
In Vitro Potency Can be reduced with very long chainsDependent on overall structure

Experimental Protocols

This protocol describes a general method for conjugating an azide-modified molecule (e.g., a drug or targeting ligand) to an alkyne-functionalized molecule, such as a derivative of this compound.

Materials:

  • Alkyne-functionalized molecule (e.g., activated this compound derivative)

  • Azide-modified molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand[16]

  • Solvent (e.g., DMSO, DMF, or aqueous buffers like PBS)[17]

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Dissolve the alkyne and azide components in a suitable solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne- and azide-containing molecules in the desired molar ratio (typically a slight excess of one reactant).

    • Add the copper ligand to the reaction mixture.

    • Add the CuSO₄ solution. The molar ratio of copper to ligand is typically 1:2 to 1:5.[16]

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring.[4] The reaction should be protected from light.[17]

  • Monitoring and Purification:

    • Monitor the reaction progress by techniques such as TLC or LC-MS.

    • Upon completion, purify the conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or reverse-phase HPLC, to remove unreacted starting materials and the copper catalyst.[17]

Visualizations

ADC_Synthesis_Workflow cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Antibody Antibody Click_Reaction CuAAC Click Chemistry Antibody->Click_Reaction Linker_Alkyne This compound Derivative (Alkyne) Linker_Alkyne->Click_Reaction Drug_Azide Azide-Modified Drug Drug_Azide->Click_Reaction Purification Purification (e.g., SEC) Click_Reaction->Purification ADC_Product ADC Purification->ADC_Product Analysis Characterization (DAR, etc.) ADC_Product->Analysis

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using CuAAC click chemistry.

PROTAC_Linker_Properties Linker Linker Hydrophobicity (e.g., this compound) Permeability Cell Permeability Linker->Permeability Increases Solubility Aqueous Solubility Linker->Solubility Decreases Conformation PROTAC Conformation Linker->Conformation Influences Efficacy PROTAC Efficacy Permeability->Efficacy Contributes to Solubility->Efficacy Impacts Ternary_Complex Ternary Complex Formation Conformation->Ternary_Complex Affects Ternary_Complex->Efficacy Is critical for

Caption: The influence of linker hydrophobicity on key properties of a Proteolysis Targeting Chimera (PROTAC).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CuAAC Reactions with 12-Tridecyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with long-chain terminal alkynes such as 12-Tridecyn-1-OL. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you improve your reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound is resulting in a low yield. What are the most common causes?

Low yields in CuAAC reactions, especially with hydrophobic alkynes like this compound, can stem from several factors:

  • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]

  • Poor Reagent Solubility: The long hydrocarbon chain of this compound can lead to poor solubility in common aqueous reaction media, reducing the effective concentration of reactants.[2]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease reaction efficiency.[1][3]

  • Inadequate Ligand Support: The choice of ligand and its concentration are critical for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction rates.[1][3][4] An inappropriate ligand may not effectively promote the reaction with a hydrophobic substrate.

  • Side Reactions: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[1]

Q2: How can I improve the solubility of this compound in my reaction mixture?

Improving the solubility of your hydrophobic alkyne is crucial for achieving a higher yield. Consider the following strategies:

  • Co-solvents: Employing a mixture of solvents is highly effective. Common choices include using water with organic co-solvents such as DMSO, DMF, NMP, or tert-butanol.[1][2] These can help to solubilize the long-chain alkyne.

  • Denaturing or Solvating Conditions: For reactions involving biomolecules that may aggregate and sequester the alkyne, using denaturing or solvating conditions with a high percentage of DMSO can be beneficial.[2]

  • Ligand Choice: Certain ligands can also improve the solubility of the copper catalyst and potentially the alkyne through complex formation.

Q3: What is the optimal copper source and how do I maintain its active Cu(I) state?

The most convenient method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[5]

To maintain the active Cu(I) state:

  • Use a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent.[5][6] It is crucial to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[3]

  • Utilize a Stabilizing Ligand: A suitable ligand is essential to protect the Cu(I) from oxidation and disproportionation.[1][3] For aqueous or semi-aqueous systems, water-soluble ligands like THPTA and BTTAA are highly recommended.[3] A ligand-to-copper ratio of 5:1 is often suggested to protect biomolecules from oxidative damage.[2][6]

  • Degas Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas like argon or nitrogen can significantly reduce the rate of Cu(I) oxidation.

  • Inert Atmosphere: For maximum protection, conducting the reaction in a glovebox under an inert atmosphere is ideal.[1]

Troubleshooting Guide

Problem: Low or No Product Yield

When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following logical workflow can help identify the root cause of the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield CuAAC Reactions Start Low or No Product Yield Catalyst Is the Copper Catalyst Active? Start->Catalyst Reagents Are Reagents Pure & Stoichiometry Correct? Catalyst->Reagents Yes Fix_Catalyst Add fresh reducing agent (Sodium Ascorbate). Degas solvents. Use a stabilizing ligand (e.g., THPTA). Catalyst->Fix_Catalyst No Conditions Are Reaction Conditions Optimal? Reagents->Conditions Yes Fix_Reagents Use high-purity reagents. Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-2 fold excess of one). Reagents->Fix_Reagents No Substrate Are there Substrate-Specific Issues (e.g., solubility of this compound)? Conditions->Substrate Yes Fix_Conditions Optimize ligand:copper ratio (1:1 to 5:1). Screen different co-solvents (e.g., DMSO, t-BuOH). Adjust temperature and reaction time. Conditions->Fix_Conditions No End Improved Yield Substrate->End Resolved Fix_Substrate Increase co-solvent percentage. Consider alternative ligands (e.g., long-chain alkyl amines in polar solvents). Increase reaction time/temperature for hindered substrates. Substrate->Fix_Substrate Yes Fix_Catalyst->Catalyst Fix_Reagents->Reagents Fix_Conditions->Conditions Fix_Substrate->Substrate Optimization_Workflow Experimental Workflow for CuAAC Optimization Start Define Reaction Scope (Substrates, Scale) Setup Set up Array of Small-Scale Reactions (e.g., 50 µL final volume) Start->Setup Vary_Cu Vary Copper Concentration (50 µM to 500 µM) Setup->Vary_Cu Vary_Ligand Vary Ligand:Copper Ratio (1:1, 2:1, 5:1) Setup->Vary_Ligand Vary_Ascorbate Vary Sodium Ascorbate (1 mM to 10 mM) Setup->Vary_Ascorbate Vary_Solvent Vary Co-Solvent Ratio (e.g., t-BuOH:Water) Setup->Vary_Solvent Incubate Incubate Reactions (e.g., RT, 1-4 hours) Vary_Cu->Incubate Vary_Ligand->Incubate Vary_Ascorbate->Incubate Vary_Solvent->Incubate Analyze Analyze Yields (LC-MS, HPLC, etc.) Incubate->Analyze Optimize Identify Optimal Conditions Analyze->Optimize

References

Optimizing reaction conditions for 12-Tridecyn-1-OL bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for 12-Tridecyn-1-OL bioconjugation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a long-chain fatty alcohol containing a terminal alkyne group. This terminal alkyne is a versatile functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction for bioconjugation. The long hydrocarbon chain can be useful for applications requiring membrane insertion or interaction with hydrophobic pockets of proteins.

Q2: Which bioconjugation reaction is most common for this compound?

The most common bioconjugation reaction for this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the terminal alkyne of this compound and an azide-modified biomolecule.

Q3: How can I improve the solubility of this compound in aqueous buffers?

Due to its long hydrocarbon chain, this compound has poor solubility in aqueous solutions. To improve solubility, it is recommended to first dissolve it in a water-miscible organic co-solvent like DMSO, DMF, or ethanol before adding it to the aqueous reaction buffer. The final concentration of the organic co-solvent should be kept as low as possible (typically <10%) to minimize protein denaturation.

Q4: What are the critical parameters to optimize for a successful CuAAC reaction with this compound?

The critical parameters for a successful CuAAC reaction include the choice of copper(I) source and ligand, the concentration of reactants, the reaction temperature, and the pH of the buffer. It is also crucial to minimize oxygen in the reaction mixture to prevent the oxidation of the Cu(I) catalyst.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Poor solubility of this compound: The alkyne is not accessible for the reaction. 2. Inactive Cu(I) catalyst: The catalyst has been oxidized to Cu(II). 3. Suboptimal pH: The pH of the reaction buffer is not ideal for the stability of the biomolecule or the catalyst. 4. Steric hindrance: The alkyne on this compound or the azide on the biomolecule is sterically hindered.1. Improve solubility: Dissolve this compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) before adding it to the reaction. 2. Use a fresh Cu(I) source or a reducing agent: Prepare the Cu(I) catalyst solution fresh. Consider adding a reducing agent like sodium ascorbate to keep the copper in the +1 oxidation state. 3. Optimize pH: Perform the reaction in a buffer with a pH between 7 and 8. Ensure the biomolecule is stable at the chosen pH. 4. Increase reaction time or temperature: If possible without degrading the biomolecule, increase the reaction time or temperature to overcome steric hindrance.
Precipitation in the Reaction Mixture 1. Aggregation of this compound: The hydrophobic alkyne is coming out of solution. 2. Biomolecule denaturation: The organic co-solvent or other reaction components are causing the biomolecule to precipitate.1. Decrease the concentration of this compound: Use a lower molar excess of the alkyne. 2. Reduce the percentage of organic co-solvent: Keep the final concentration of the organic co-solvent below 10%.
Non-specific Labeling or Side Reactions 1. Presence of reactive side groups on the biomolecule: Other functional groups on the biomolecule are reacting. 2. High concentration of catalyst: The copper catalyst may be promoting side reactions.1. Use a protecting group strategy: If necessary, protect reactive side groups on the biomolecule before the conjugation reaction. 2. Optimize catalyst concentration: Perform a titration to find the lowest effective concentration of the copper catalyst.
Difficulty in Purifying the Conjugate 1. Unreacted this compound: The hydrophobic nature of the unreacted alkyne can make purification challenging. 2. Similar properties of the conjugate and starting biomolecule: The addition of this compound may not significantly change the overall properties of the biomolecule.1. Use size-exclusion chromatography (SEC) or dialysis: These methods can effectively remove small molecules like unreacted this compound. 2. Employ affinity chromatography: If the biomolecule has an affinity tag, use affinity chromatography for purification.

Experimental Protocols

General Protocol for CuAAC Bioconjugation of this compound to a Protein
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of an azide-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

    • Prepare a 50 mM stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1 mg/mL.

    • Add the this compound stock solution to the desired final concentration (e.g., a 10-fold molar excess over the protein).

    • Add the THPTA ligand to a final concentration of 1 mM.

    • Add the copper(II) sulfate to a final concentration of 0.1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification:

    • Remove unreacted this compound and catalyst components by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm successful conjugation by techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Data Presentation

Table 1: Recommended Starting Concentrations for CuAAC Reaction Components
ComponentRecommended Starting ConcentrationTypical Range
Azide-modified Biomolecule1 mg/mL0.1 - 10 mg/mL
This compound10-fold molar excess5 to 50-fold molar excess
Copper(II) Sulfate0.1 mM0.05 - 0.5 mM
Sodium Ascorbate1 mM0.5 - 5 mM
THPTA Ligand1 mM0.5 - 2 mM
Table 2: Comparison of Common Co-solvents for this compound
Co-solventAdvantagesDisadvantagesMaximum Recommended % (v/v)
DMSO High solubilizing powerCan be difficult to remove, may affect protein structure at high concentrations10%
DMF Good solubilizing powerToxic, may affect protein structure5%
Ethanol Biocompatible, easily removedLower solubilizing power for highly hydrophobic molecules10%

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis p1 This compound in DMSO r1 Mix Components Incubate at RT 1-4 hours p1->r1 p2 Azide-Protein in Buffer p2->r1 p3 Catalyst & Ligand (CuSO4, Ascorbate, THPTA) p3->r1 pu1 Size-Exclusion Chromatography r1->pu1 a1 SDS-PAGE pu1->a1 a2 Mass Spectrometry pu1->a2 troubleshooting_logic start Low Conjugation Yield? solubility Check Solubility of This compound start->solubility Yes success Successful Conjugation start->success No catalyst Verify Catalyst Activity solubility->catalyst Soluble increase_cosolvent Increase Co-solvent % solubility->increase_cosolvent Precipitation Observed conditions Optimize Reaction Conditions (pH, Temp, Time) catalyst->conditions Active fresh_catalyst Use Fresh Catalyst/ Reducing Agent catalyst->fresh_catalyst Oxidation Suspected adjust_params Adjust pH, Temp, or Time conditions->adjust_params increase_cosolvent->catalyst fresh_catalyst->conditions adjust_params->success

Overcoming solubility issues of 12-Tridecyn-1-OL in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12-Tridecyn-1-OL. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

This compound is a long-chain fatty alcohol containing a terminal alkyne group. Its molecular structure consists of a long, 13-carbon hydrocarbon chain, which is nonpolar and hydrophobic (water-repelling), and a terminal polar hydroxyl (-OH) group, which is hydrophilic (water-attracting).

The solubility of alcohols in water decreases as the length of the hydrocarbon chain increases.[1][2] For molecules with four or more carbons, the hydrophobic nature of the carbon chain begins to dominate over the hydrophilic nature of the single hydroxyl group, leading to poor water solubility.[2][3] Given its 13-carbon chain, this compound is considered practically insoluble in water, similar to its saturated analog, 1-Tridecanol.[4][5]

Key Physicochemical Properties (Data for 1-Tridecanol as a proxy)

PropertyValueReference
Molecular FormulaC₁₃H₂₈O[6]
Molecular Weight200.36 g/mol [6]
AppearanceColorless oily liquid or solid[5][6]
Water Solubility~0.01 g/100mL at 20°C (Very Poor)[5]
Melting Point30-32°C[5]
Boiling Point274°C[5]
Q2: What is the standard procedure for preparing an aqueous solution of this compound?

The most common starting point for solubilizing a hydrophobic compound is to first dissolve it in a minimal amount of a water-miscible organic solvent to create a concentrated stock solution. This stock is then diluted into the final aqueous buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose in biological assays.[7]

G cluster_workflow Standard Workflow for Solubilization start Start weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in minimal water-miscible organic solvent (e.g., DMSO) to make a concentrated stock solution. weigh->dissolve dilute 3. Add stock solution dropwise to aqueous buffer while vortexing or stirring vigorously. dissolve->dilute check 4. Check for precipitation. Is the solution clear? dilute->check end_success Ready for Experiment check->end_success Yes end_fail Proceed to Troubleshooting check->end_fail No

Caption: Standard workflow for preparing an aqueous solution.
Q3: My solution turned cloudy after adding the organic stock to my aqueous buffer. What should I do?

Precipitation upon dilution is a common issue when the final concentration of the compound exceeds its solubility limit in the mixed solvent system. Low solubility can lead to variable data and inaccurate results in biological assays.[8] The following decision tree can help you troubleshoot this problem.

G start Precipitation Observed q1 What is the final organic solvent %? start->q1 a1_high Too High (>1% for many assays). Can cause cell toxicity. q1->a1_high > 1% a1_low Acceptable (e.g., <0.5% DMSO). Proceed to next check. q1->a1_low < 1% solution1 Action: Lower stock concentration and/or increase final volume to reduce final solvent %. a1_high->solution1 q2 How was the dilution performed? a1_low->q2 a2_bad Stock added too quickly or without sufficient mixing. q2->a2_bad Quickly a2_good Dropwise addition with vigorous mixing was used. Proceed to next step. q2->a2_good Slowly solution2 Action: Re-prepare by adding stock slowly to buffer (not buffer to stock) with constant vortexing. a2_bad->solution2 solution3 Problem persists. The compound is likely insoluble under these conditions. a2_good->solution3 solution4 Action: Consider alternative solubilization strategies (See Q4). solution3->solution4

Caption: Troubleshooting guide for compound precipitation.
Q4: What are the best advanced solubilization strategies for this compound?

If simple dilution in a co-solvent system fails, several advanced techniques can be employed. The primary methods for poorly soluble compounds are the use of co-solvents, surfactants, and cyclodextrins.[9][10][11]

Comparison of Solubilization Strategies

StrategyMechanism of ActionTypical ConcentrationAdvantagesLimitations & Considerations
Co-solvents Reduces the polarity of the aqueous solvent, decreasing the interfacial tension between the solute and the solvent.[12]< 1% (cell-based assays)[7]Simple, rapid, and effective for many compounds.[9]Can cause toxicity at higher concentrations.[9] May affect protein stability or assay performance.[13]
Surfactants Form micelles that encapsulate the hydrophobic compound in their nonpolar core, increasing its apparent solubility in water.[7][14]0.01-1% (v/v)[7]Highly effective at increasing solubility. Can be used at low concentrations.Can interfere with cell membranes and some assay readouts.[7] Must be used above the Critical Micelle Concentration (CMC).
Cyclodextrins Form water-soluble "inclusion complexes" by encapsulating the hydrophobic molecule within a non-polar inner cavity.[15][16]Molar ratio dependent on drug (e.g., 1:1, 1:2)Generally low toxicity, especially modified cyclodextrins like HP-β-CD.[15] Can enhance bioavailability and stability.[16]Complexation is dependent on the size and shape of the guest molecule.[15] Can be more expensive than other methods.
Q5: How do I use a co-solvent system effectively?

Co-solvents are water-miscible organic solvents that enhance the solubility of nonpolar drugs.[17] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][18]

  • Solvent Selection: Start with DMSO, as it is a powerful and widely used solvent in biological assays.[7] If DMSO is incompatible with your system, consider ethanol or PEGs.[10]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in your chosen co-solvent. Ensure the compound is fully dissolved.

  • Solvent Tolerance Test: Before the main experiment, determine the maximum concentration of the co-solvent that your specific assay or cell line can tolerate without adverse effects (e.g., toxicity, altered signaling).[7] Test a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

  • Serial Dilution: Perform serial dilutions of your stock solution into the final aqueous assay buffer. This gradual decrease in solvent concentration can help maintain solubility.[7]

  • Final Dilution: When preparing the final working solution, add the stock solution dropwise to the assay buffer while vortexing vigorously to ensure rapid dispersion and prevent localized high concentrations that can cause precipitation.[7]

  • Controls: Always include a vehicle control in your experiment, which contains the same final concentration of the co-solvent as your test samples, to account for any effects of the solvent itself.

Q6: How can surfactants help solubilize this compound?

Surfactants are amphiphilic molecules that, above a specific concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can encapsulate poorly soluble drugs, while the hydrophilic heads face the aqueous medium.[14]

G cluster_micelle Micellar Solubilization compound This compound (Hydrophobic) micelle_core Hydrophobic Core surfactant1 surfactant1->micelle_core surfactant2 surfactant2->micelle_core surfactant3 surfactant3->micelle_core surfactant4 surfactant4->micelle_core surfactant5 surfactant5->micelle_core surfactant6 surfactant6->micelle_core label_surfactant Surfactant Molecule (Hydrophilic Head, Hydrophobic Tail) dummy surfactant_example dummy->surfactant_example label_aqueous Aqueous Environment

Caption: Diagram of a surfactant micelle encapsulating a hydrophobic molecule.
  • Surfactant Selection: Non-ionic surfactants like Tween 80 or Poloxamers are commonly used in biological applications.[7]

  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant in your assay buffer at a concentration well above its CMC.

  • Incorporate the Compound:

    • Method A (Solvent Evaporation): Dissolve this compound in a volatile organic solvent (e.g., ethanol, methanol). Add this solution to the aqueous surfactant solution. Remove the organic solvent using a rotary evaporator or by nitrogen stream, leaving the compound dispersed within the micelles.

    • Method B (Direct Addition): Prepare a highly concentrated stock of this compound in an organic solvent (e.g., DMSO). Add this stock dropwise to the vigorously stirring surfactant solution.

  • Equilibration: Allow the mixture to stir for several hours (or overnight) at a controlled temperature to ensure complete encapsulation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any non-encapsulated compound precipitate.

  • Controls: Run a vehicle control with the surfactant solution alone to check for any effects on your assay.

Q7: How do cyclodextrins work, and how can I use them?

Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a torus (donut).[15] They have a hydrophilic exterior and a non-polar, hydrophobic interior cavity.[19] This structure allows them to encapsulate hydrophobic "guest" molecules, like the long carbon chain of this compound, forming a stable, water-soluble "inclusion complex".[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative used to reduce toxicity and optimize solubility.[15]

G cluster_cd Cyclodextrin Inclusion Complex compound_label This compound cd_label Cyclodextrin (Host) (Hydrophilic Exterior, Hydrophobic Cavity) complex_label Soluble Inclusion Complex plus + arrow -> compound_tail compound_head OH cd complex_tail complex_head OH complex_cd

Caption: Formation of a cyclodextrin-guest inclusion complex.
  • CD Selection: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a recommended starting choice due to its high aqueous solubility and safety profile.[15]

  • Prepare CD Solution: Dissolve the HP-β-CD in the desired aqueous buffer to make a stock solution (e.g., 20-40% w/v).

  • Add the Compound: Add an excess amount of solid this compound to the CD solution. Alternatively, a concentrated stock in a volatile solvent can be added, followed by solvent evaporation.

  • Equilibration: Seal the container and agitate the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours. Sonication can be used to expedite the process.

  • Separation: Remove the excess, uncomplexed this compound by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.

  • Quantification (Optional): The concentration of the solubilized compound in the clear filtrate can be determined using an appropriate analytical method (e.g., HPLC, GC-MS) to establish the maximum solubility achieved.

  • Controls: A vehicle control containing only the cyclodextrin in buffer should be included in subsequent experiments.

Q8: Can I use pH adjustment to solubilize this compound?

Adjusting pH is a common strategy for ionizable compounds, where converting an acid or base to its salt form can dramatically increase aqueous solubility.[7] However, alcohols are extremely weak acids with a pKa typically in the range of 16-18, making them even less acidic than water.[1] Therefore, adjusting the pH of the aqueous media, even to highly basic levels, will not cause significant deprotonation to form the more soluble alkoxide ion and will have a negligible effect on the solubility of this compound.[20][21] This method is not recommended as a primary strategy for this compound.

References

Technical Support Center: Minimizing Copper Cytotoxicity in Live-Cell Imaging with 12-Tridecyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with copper toxicity during live-cell imaging experiments that utilize 12-Tridecyn-1-OL and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the copper-catalyzed click chemistry reaction (CuAAC) toxic to live cells?

A1: The conventional CuAAC reaction uses a copper(I) catalyst, which is cytotoxic. This toxicity primarily stems from the generation of reactive oxygen species (ROS) through the copper-catalyzed reduction of oxygen, a process often intensified by the presence of a reducing agent like sodium ascorbate.[1] ROS can lead to oxidative stress, causing damage to essential cellular components such as lipids, proteins, and DNA, which can ultimately trigger programmed cell death or apoptosis.[1]

Q2: What are the primary strategies to minimize copper-induced cytotoxicity in live-cell imaging?

A2: There are two main approaches to circumvent copper toxicity for live-cell experiments:

  • Ligand-Assisted Copper-Catalyzed Click Chemistry: This method involves using chelating ligands that stabilize the copper(I) ion. These ligands not only reduce copper's toxicity but can also enhance the reaction rate.[1]

  • Copper-Free Click Chemistry: This alternative approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), avoids the use of a copper catalyst altogether, making it highly biocompatible for sensitive in vivo applications.[1][2][3]

Q3: What are some commonly used copper chelating ligands and their benefits?

A3: Water-soluble Cu(I) stabilizing ligands like THPTA (tris(hydroxypropyltriazolyl)methylamine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are frequently used.[4][5][6] These ligands accelerate the cycloaddition reaction and protect cells from ROS-induced damage.[4][6][7][8] A 5:1 molar ratio of ligand to copper is often recommended to effectively protect the catalyst and the cells.[4]

Q4: Can the choice of azide or alkyne influence the reaction and toxicity?

A4: Yes, using azides capable of copper chelation, such as picolyl azide, can significantly accelerate the reaction rate.[9][10] This allows for the use of lower, less toxic copper concentrations while still achieving high signal intensity.[4][9]

Troubleshooting Guides

Problem: High Cell Death / Poor Cell Viability

Potential Cause: Copper Toxicity. The Cu(I) catalyst required for the click reaction can generate reactive oxygen species (ROS), leading to cellular damage and death.[1][4]

Recommended SolutionDetailed Explanation
Reduce Copper Concentration Lower the final concentration of CuSO₄ to the 10-100 µM range.[4]
Use a Chelating Ligand Add a water-soluble Cu(I) stabilizing ligand such as THPTA or BTTAA at a 5:1 molar ratio to copper. These ligands protect cells from ROS-induced damage.[4]
Minimize Incubation Time Limit the exposure of cells to the click reaction cocktail to 5-15 minutes.[4]
Consider Copper-Chelating Azides Utilize azides like picolyl azide, which can accelerate the reaction at lower, less toxic copper concentrations.[4][9]
Switch to Copper-Free Click Chemistry For highly sensitive cell lines, use strain-promoted azide-alkyne cycloaddition (SPAAC) with reagents like DIFO or DBCO, which eliminates the need for a copper catalyst.[2][3][4]
Problem: Low or No Fluorescent Signal

Potential Cause: Inefficient Click Reaction. The concentration of reagents may be too low, or the catalyst may be inactive.

Recommended SolutionDetailed Explanation
Optimize Reagent Concentrations Ensure the azide or alkyne probe is used in excess (typically 2-10 fold) over the metabolically incorporated substrate. Final concentrations of the detection reagent can range from 2 µM to 40 µM.[4]
Use Fresh Reducing Agent Sodium ascorbate solution is prone to oxidation. Always use a freshly prepared solution to ensure efficient reduction of Cu(II) to the active Cu(I) state.[4]
Increase Reaction Time If initial attempts with short incubation times yield a low signal, you may cautiously extend the reaction time while closely monitoring cell health.[4]
Problem: High Background / Non-Specific Staining

Potential Cause: Non-Specific Probe Binding. The fluorescent probe may be binding to cellular components other than the target of interest.

Recommended SolutionDetailed Explanation
Decrease Probe Concentration Titrate the concentration of the fluorescent probe to the lowest effective concentration.
Thorough Washing Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after the click reaction to remove any unbound probe.[4]
Assess Autofluorescence Image an unlabeled control sample to determine the level of natural cellular fluorescence. If it is high, consider using a fluorophore in the red or far-red spectrum where autofluorescence is typically lower.[4]

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for Live-Cell CuAAC

ReagentStandard Protocol ConcentrationLow-Toxicity Protocol ConcentrationNotes
Alkyne/Azide Probe10 - 50 µM2 - 25 µMFinal concentration should be optimized; start with a lower concentration to minimize background.[4]
CuSO₄100 µM - 1 mM10 - 100 µMHigher concentrations are highly toxic to live cells.[4]
Ligand (e.g., THPTA, BTTAA)500 µM - 5 mM50 - 500 µMA 5:1 ligand-to-copper molar ratio is recommended to protect the catalyst and cells.[4]
Reducing Agent (Sodium Ascorbate)1 - 5 mM1 - 2.5 mMMust be prepared fresh immediately before use.[4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with this compound

This protocol describes the metabolic incorporation of the alkyne-modified fatty acid, this compound, into cellular lipids.

  • Cell Preparation: Culture cells to the desired confluency on imaging-compatible plates or coverslips.

  • Metabolic Labeling:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the cell culture medium to the desired final concentration (typically 10-50 µM).

    • Incubate the cells with the this compound-containing medium for a sufficient duration to allow for incorporation (typically 6-24 hours). The optimal time should be determined empirically for each cell type.

  • Washing:

    • Gently aspirate the labeling medium.

    • Wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any unincorporated this compound.

Protocol 2: Low-Toxicity Click Reaction for Live-Cell Imaging

This protocol is designed to maximize cell viability by using a chelating ligand and reduced copper concentrations.[4]

  • Prepare Reagent Stock Solutions:

    • Azide-Fluorophore: 10 mM in DMSO.

    • CuSO₄: 10 mM in deionized water.

    • THPTA or BTTAA Ligand: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh immediately before use).

  • Prepare the Click Reaction Cocktail:

    • In a microcentrifuge tube, prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:

      • 889 µL of DPBS

      • 100 µL of a 50 mM ligand solution (final concentration: 5 mM)

      • 10 µL of a 10 mM CuSO₄ solution (final concentration: 100 µM)

      • 1 µL of a 10 mM azide-fluorophore solution (final concentration: 10 µM)

    • Vortex briefly to mix.

    • Add 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 1 mM) and vortex again.

  • Perform the Click Reaction:

    • Aspirate the wash buffer from the metabolically labeled cells.

    • Immediately add the complete click reaction cocktail to the washed cells.

    • Incubate for 5-15 minutes at room temperature, protected from light.[4]

  • Washing and Imaging:

    • Gently aspirate the reaction cocktail.

    • Wash the cells three times with DPBS to remove excess reagents.[4]

    • Replace the DPBS with fresh, phenol red-free culture medium.

    • Proceed with live-cell imaging using fluorescence microscopy.

Visualizations

CopperCytotoxicityPathway Cu_complex Cu(I) Catalyst (e.g., from CuSO₄ + Ascorbate) ROS Reactive Oxygen Species (ROS) Cu_complex->ROS Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Oxidizes Oxidative_Stress Oxidative Stress Cellular_Components->Oxidative_Stress Damage Cellular Damage Oxidative_Stress->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Signaling pathway of copper-induced cytotoxicity.

ExperimentalWorkflow Start Start: Culture Cells Metabolic_Labeling Metabolic Labeling (e.g., this compound) Start->Metabolic_Labeling Wash1 Wash with DPBS Metabolic_Labeling->Wash1 Click_Reaction Incubate (5-15 min) Wash1->Click_Reaction Prepare_Cocktail Prepare Low-Toxicity Click Reaction Cocktail Prepare_Cocktail->Click_Reaction Add to cells Wash2 Wash with DPBS (3x) Click_Reaction->Wash2 Imaging Live-Cell Imaging Wash2->Imaging End End Imaging->End TroubleshootingLogic Problem Problem Encountered High_Cell_Death High Cell Death? Problem->High_Cell_Death Low_Signal Low Signal? Problem->Low_Signal High_Background High Background? Problem->High_Background Sol_Cell_Death Reduce [Cu] Use Ligand Shorter Incubation Switch to SPAAC High_Cell_Death->Sol_Cell_Death Yes Sol_Low_Signal Optimize [Reagent] Use Fresh Ascorbate Increase Incubation Low_Signal->Sol_Low_Signal Yes Sol_High_Background Decrease [Probe] Increase Washes Check Autofluorescence High_Background->Sol_High_Background Yes

References

Troubleshooting guide for incomplete reactions with 12-Tridecyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Tridecyn-1-OL. The following sections address common issues encountered during reactions involving this long-chain alkynol.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is incomplete. What are the general first steps for troubleshooting?

An incomplete reaction can be due to a variety of factors. A systematic approach to troubleshooting is crucial. First, confirm the purity of your starting materials, as impurities can poison catalysts or lead to side reactions.[1][2] Next, ensure that your reaction is conducted under a strictly inert atmosphere, especially for oxygen-sensitive reactions like Sonogashira couplings, to prevent side reactions like homocoupling.[3] Finally, re-evaluate your reaction conditions, including solvent, temperature, and reaction time.

Q2: I am observing significant amounts of a homocoupled dimer (a 1,3-diyne) in my Sonogashira coupling reaction. How can I prevent this?

Homocoupling, also known as Glaser coupling, is a common side reaction with terminal alkynes, often promoted by the presence of oxygen and the copper(I) co-catalyst.[3] To minimize this undesired reaction, consider the following strategies:

  • Rigorous exclusion of oxygen: Use an inert gas like argon or nitrogen throughout the reaction setup and execution.[3]

  • Copper-free conditions: Several copper-free Sonogashira protocols have been developed to eliminate Glaser coupling.[3][4]

  • Slow addition of the alkyne: Adding this compound slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling.[3]

  • Protecting the alkyne: The terminal alkyne can be protected with a group like trimethylsilyl (TMS), which can be removed after the coupling reaction.[4][5]

Q3: My esterification reaction with this compound is not going to completion. What should I consider?

Fischer esterification is an equilibrium-driven process.[6] To drive the reaction towards the product, you can:

  • Use an excess of one reactant: Using an excess of the carboxylic acid can help to consume all of the this compound. The excess acid can be easily removed by an aqueous workup with a base.[7]

  • Remove water: The use of a Dean-Stark apparatus to remove the water formed during the reaction will drive the equilibrium towards the ester product.[7]

  • Choose an appropriate catalyst: While strong mineral acids are common, solid acid catalysts can also be effective and simplify purification.[8][9]

Q4: The primary alcohol of this compound is reacting instead of the terminal alkyne. How can I achieve selectivity?

The terminal alkyne proton is more acidic than the alcohol proton, but a strong base can deprotonate both.[10][11] To ensure the desired reactivity of the alkyne, the alcohol group should be protected.[10] Silyl ethers, such as those formed with tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), are common protecting groups for alcohols that are stable under many reaction conditions used for alkynes and can be removed later.[12][13]

Troubleshooting Guides

Issue 1: Incomplete Sonogashira Coupling

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of unreacted this compound and/or aryl halide in the crude reaction mixture (as observed by TLC, GC/MS, or NMR).

  • Formation of palladium black.[1]

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Deactivation Increase catalyst loading (e.g., from 1 mol% to 5 mol%).[1] Ensure rigorous degassing of solvents and reagents to remove oxygen, which can oxidize the active Pd(0) catalyst.[1]
Sub-optimal Ligand For challenging substrates, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition step.[1]
Incorrect Base or Solvent The choice of base and solvent is critical.[1] A solvent screen (e.g., Toluene, Dioxane, DMF, THF) and base screen (e.g., K₂CO₃, K₃PO₄, Et₃N) may be necessary to find optimal conditions.[1][14]
Low Reagent Purity Ensure the purity of all starting materials, as impurities can act as catalyst poisons.[1][2]
Issue 2: Difficulty in Purifying the Product

Symptoms:

  • The product is a waxy solid, making it difficult to handle and purify.[15]

  • Residual palladium catalyst contaminates the final product.[15]

  • Co-elution of the product with starting materials or byproducts during column chromatography.

Possible Causes & Solutions:

CauseRecommended Solution
Waxy Nature of Product For recrystallization, slow cooling is crucial to prevent the compound from "oiling out".[15] For chromatography, consider dry loading the sample onto silica gel.[15]
Palladium Contamination After an initial aqueous workup and column chromatography, use a metal scavenging resin to reduce palladium levels.[15]
Poor Separation in Chromatography Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.

Experimental Protocols

Protocol 1: Protection of the Alcohol Group as a TBDMS Ether
  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling
  • To a Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed solvent (e.g., dioxane).

  • Add this compound (or its protected form) (1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Incomplete Reactions start Incomplete Reaction Observed check_purity Verify Purity of Starting Materials start->check_purity check_atmosphere Ensure Inert Atmosphere check_purity->check_atmosphere Purity OK failure Consult Further Literature/ Expert Advice check_purity->failure Impure optimize_conditions Re-evaluate Reaction Conditions (Solvent, Temp, Time) check_atmosphere->optimize_conditions Atmosphere OK check_atmosphere->failure Oxygen Leak side_reactions Analyze for Side Reactions (e.g., Homocoupling) optimize_conditions->side_reactions Still Incomplete success Reaction Complete optimize_conditions->success Optimization Successful protecting_groups Consider Protecting Groups for -OH or -C≡CH side_reactions->protecting_groups Side Reactions Identified catalyst_issues Investigate Catalyst (Loading, Deactivation) side_reactions->catalyst_issues No Obvious Side Reactions protecting_groups->catalyst_issues Selectivity Issues Persist catalyst_issues->success Optimization Successful catalyst_issues->failure Still Unsuccessful

Caption: A workflow for troubleshooting incomplete reactions.

Sonogashira_Homocoupling_Prevention Preventing Homocoupling in Sonogashira Reactions start Homocoupling Observed inert_atmosphere Improve Inert Atmosphere Technique (Degas Solvents, Use Schlenk Line) start->inert_atmosphere copper_free Switch to Copper-Free Conditions start->copper_free slow_addition Slowly Add Terminal Alkyne to the Reaction Mixture start->slow_addition protecting_group Use a Protecting Group (e.g., TMS) start->protecting_group desired_product Desired Cross-Coupled Product inert_atmosphere->desired_product copper_free->desired_product slow_addition->desired_product protecting_group->desired_product

Caption: Strategies to prevent alkyne homocoupling.

References

How to improve the efficiency of surface functionalization with 12-Tridecyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for surface functionalization using 12-Tridecyn-1-OL. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency of their surface modification experiments. Here you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and data summaries to support your work.

Troubleshooting Guide

This section addresses specific problems that may arise during the two main stages of surface functionalization with this compound: Self-Assembled Monolayer (SAM) formation and the subsequent Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.

Issue 1: Inefficient Self-Assembled Monolayer (SAM) Formation

Symptoms:

  • Poor surface coverage or an incomplete monolayer.

  • Inconsistent or patchy surface functionalization.

  • Low density of terminal alkyne groups available for subsequent reactions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contaminated Substrate 1. Ensure rigorous cleaning of the substrate (e.g., gold, silicon dioxide). For gold surfaces, a common cleaning procedure involves sonication in acetone and isopropanol, followed by piranha solution treatment (handle with extreme caution in a fume hood). For silicon dioxide, treatment with piranha solution or an oxygen plasma cleaner is effective. 2. After cleaning, rinse thoroughly with ultrapure water and absolute ethanol, then dry under a stream of inert gas (nitrogen or argon).
Impure this compound or Solvent 1. Use high-purity this compound. The presence of impurities can lead to a disordered monolayer. 2. Utilize anhydrous, high-purity solvents. For SAM formation on gold, 200-proof ethanol is commonly used.
Suboptimal Incubation Time 1. While initial monolayer formation is rapid, achieving a well-ordered, densely packed SAM can take 12-24 hours. 2. Conduct a time-course experiment to determine the optimal incubation duration for your specific substrate and conditions.
Incorrect Concentration 1. A typical concentration for SAM formation is 1 mM. However, this may need optimization. 2. Test a range of concentrations (e.g., 0.1 mM, 1 mM, 5 mM) to find the ideal balance for achieving a complete and ordered monolayer.
Oxidation of Thiol (for gold surfaces) 1. If using a thiol-derivatized version of this compound, prepare solutions fresh and consider deoxygenating the solvent by bubbling with nitrogen or argon prior to use.

Troubleshooting Workflow for SAM Formation

SAM_Troubleshooting start Low SAM Efficiency check_cleaning Verify Substrate Cleaning Protocol start->check_cleaning check_reagents Assess Reagent and Solvent Purity check_cleaning->check_reagents Cleaning is thorough sub_cleaning Implement rigorous cleaning procedure check_cleaning->sub_cleaning check_time Optimize Incubation Time check_reagents->check_time Reagents are pure sub_reagents Use high-purity reagents/solvents check_reagents->sub_reagents check_conc Adjust this compound Concentration check_time->check_conc Time is sufficient sub_time Test incubation times (e.g., 12, 18, 24 hrs) check_time->sub_time solution Improved SAM Formation check_conc->solution Concentration is optimal sub_conc Test concentrations (e.g., 0.1, 1, 5 mM) check_conc->sub_conc

Caption: Troubleshooting decision tree for inefficient SAM formation.

Issue 2: Low Yield in CuAAC "Click" Reaction

Symptoms:

  • Incomplete reaction with the azide-modified molecule.

  • Low signal from reporters (e.g., fluorophores) attached via the click reaction.

  • High variability in reaction outcomes.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Oxidation of Copper(I) Catalyst 1. The CuAAC reaction requires Copper in the +1 oxidation state. Cu(I) is prone to oxidation to the inactive Cu(II) state in the presence of oxygen. 2. Always include a reducing agent, such as sodium ascorbate, in the reaction mixture to regenerate Cu(I).[1] Prepare sodium ascorbate solutions fresh. 3. Deoxygenate all buffers and solvents by bubbling with an inert gas (nitrogen or argon) before use. 4. For highly sensitive experiments, perform the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
Poor Reagent Quality or Stability 1. Ensure the azide-containing molecule is pure and has not degraded. 2. Use a reliable source of copper, such as copper(II) sulfate (CuSO₄), which is then reduced in situ.
Suboptimal Reaction Conditions 1. Solvent: Ensure all reactants are soluble. For surface reactions, aqueous buffers are common. Co-solvents like DMSO or t-BuOH may be needed.[1] 2. Temperature: Most click reactions proceed at room temperature. Gentle heating (e.g., 30-40°C) can sometimes improve rates, but be cautious as it can also promote catalyst degradation. 3. pH: The optimal pH range for CuAAC is typically between 4 and 12.[2]
Steric Hindrance 1. The long alkyl chain of this compound can create a densely packed monolayer, which may sterically hinder the approach of bulky azide-containing molecules. 2. Consider using a co-monolayer of a shorter chain thiol to create more space between the alkyne groups. 3. Increase the reaction time to allow for complete reaction.
Presence of Copper-Chelating Agents 1. Some buffers or components in your sample may chelate copper, rendering the catalyst inactive. Tris buffer, for example, can interfere with the reaction. Phosphate-based buffers are often a better choice.
Inappropriate Ligand Use 1. A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can accelerate the reaction and protect biomolecules from damage by reactive oxygen species.[2] Use the recommended ligand-to-copper ratio (often 5:1).

Logical Workflow for CuAAC Optimization

CuAAC_Workflow start Low CuAAC Yield prepare_reagents Prepare Fresh Reagents (Azide, Na-Ascorbate) start->prepare_reagents setup_reaction Setup Reaction Under Inert Conditions prepare_reagents->setup_reaction add_components Add Components in Order: 1. Alkyne Surface 2. Azide Solution 3. Cu/Ligand Premix 4. Na-Ascorbate setup_reaction->add_components monitor_reaction Monitor Reaction Progress (e.g., via fluorescence) add_components->monitor_reaction troubleshoot Troubleshoot Further monitor_reaction->troubleshoot troubleshoot->start Yield Still Low success High Yield Achieved troubleshoot->success Yield Improved

References

Validation & Comparative

A Comparative Analysis of 12-Tridecyn-1-ol and Shorter-Chain Alkynyl Alcohols for Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Reactivity, and Biocompatibility

Alkynyl alcohols are versatile building blocks in organic synthesis, finding extensive applications in medicinal chemistry, materials science, and bioconjugation. Their utility stems from the dual functionality of the hydroxyl group and the terminal alkyne, which can participate in a wide array of chemical transformations. This guide provides a comparative analysis of the long-chain alkynyl alcohol, 12-tridecyn-1-ol, with its shorter-chain counterparts, focusing on key performance indicators relevant to research and drug development.

Physicochemical Properties: The Influence of Chain Length

The length of the alkyl chain significantly impacts the physicochemical properties of alkynyl alcohols, influencing their solubility, melting and boiling points, and acidity. While specific experimental data for this compound is limited, we can infer its properties based on trends observed with increasing chain length in analogous long-chain alcohols and the established characteristics of shorter-chain alkynyl alcohols.

As the carbon chain length increases, van der Waals forces become more prominent, leading to higher melting and boiling points. The extended hydrophobic chain in this compound is expected to drastically reduce its solubility in polar solvents like water, while increasing its solubility in nonpolar organic solvents. This is a critical consideration for reaction conditions and biological applications. The pKa of the terminal alkyne proton is generally around 25 and is not expected to be significantly altered by the chain length.[1][2][3]

For comparison, the table below summarizes the available physicochemical data for selected shorter-chain alkynyl alcohols and the saturated C13 analogue, 1-tridecanol, to provide context for the expected properties of this compound.

PropertyPropargyl Alcohol (C3)2-Butyn-1-ol (C4)1-Pentyn-3-ol (C5)1-Hexyn-3-ol (C6)1-Tridecanol (C13, Saturated)This compound (C13)
Molecular Weight ( g/mol ) 56.0670.0984.1298.14200.36196.33
Melting Point (°C) -51 to -48[4]-2.2[5][6][7]-24.1 (estimate)[8]-80[9]29-34[10]Data not available
Boiling Point (°C) 114-115[4]142-145[11]124[8]140.3[12]274-280[13]Data not available
Water Solubility Miscible[4][14]Very soluble[11]Slightly soluble[8][15]Slightly soluble[9]Practically insoluble[13]Expected to be very low
pKa (Terminal Alkyne) ~13.6 (hydroxyl proton)[4]N/A (internal alkyne)~25 (alkyne proton, est.)~25 (alkyne proton, est.)N/A~25 (alkyne proton, est.)[1][2][3]

Reactivity Comparison: A Tale of Two Functional Groups

The reactivity of alkynyl alcohols is primarily dictated by the terminal alkyne and the hydroxyl group. The accessibility of these functional groups can be influenced by the steric bulk of the alkyl chain.

Click Chemistry: The Role of the Terminal Alkyne

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,2,3-triazoles.[16] The reaction rate is generally fast and is more dependent on the catalyst system (copper source and ligand) than on the steric hindrance of the alkyne. However, the increased lipophilicity of this compound may necessitate the use of organic or mixed aqueous/organic solvent systems to ensure solubility of all reaction components.

G cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Organic Azide Organic Azide Organic Azide->Reaction Mixture Cu(I) Source Cu(I) Source Cu(I) Source->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Solvent System Solvent System Solvent System->Reaction Mixture Triazole Product Triazole Product Reaction Mixture->Triazole Product Click Reaction

Esterification: The Influence of the Hydroxyl Group

Fischer esterification, the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a fundamental transformation. Studies have shown that the rate of esterification tends to decrease with increasing chain length of the alcohol.[17][18] This is attributed to increased steric hindrance around the hydroxyl group, which impedes the approach of the carboxylic acid. Therefore, this compound is expected to undergo esterification at a slower rate compared to shorter-chain alkynyl alcohols under similar conditions.

G Alkynyl Alcohol Alkynyl Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Alkynyl Alcohol->Tetrahedral Intermediate Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl Protonation Acid Catalyst Acid Catalyst Acid Catalyst->Protonated Carbonyl Protonated Carbonyl->Tetrahedral Intermediate Nucleophilic Attack Ester Product Ester Product Tetrahedral Intermediate->Ester Product Dehydration

Oxidation: Targeting the Triple Bond

The oxidation of terminal alkynes can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidation with agents like ozone or hot potassium permanganate typically cleaves the triple bond, yielding a carboxylic acid with one less carbon atom and carbon dioxide.[19][20] Milder oxidation conditions can yield α-dicarbonyl compounds.[5] The long alkyl chain of this compound is not expected to significantly alter the outcome of these reactions, although its poor water solubility may necessitate the use of co-solvents for reactions involving aqueous permanganate.

Biocompatibility and Cytotoxicity: A Critical Consideration

To provide a framework for comparison, a standardized cytotoxicity assay, such as the MTT assay, should be performed. This assay measures the metabolic activity of cells and can be used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Metabolic Reduction Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis Calculate IC50

Experimental Protocols

To facilitate direct comparison, the following detailed experimental protocols are provided.

Experimental Protocol for Comparing Click Chemistry Kinetics

Objective: To compare the reaction rates of this compound and shorter-chain alkynyl alcohols in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • This compound

  • Propargyl alcohol

  • 2-Butyn-1-ol

  • 1-Pentyn-3-ol

  • Benzyl azide (or other suitable azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., 1:1 mixture of t-butanol and water)

  • Reaction vials

  • Stir plate and stir bars

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, NMR, or UV-Vis spectrophotometer with a chromogenic azide)

Procedure:

  • Prepare stock solutions of each alkynyl alcohol, benzyl azide, CuSO₄, sodium ascorbate, and THPTA in the chosen solvent.

  • In a reaction vial, combine the alkynyl alcohol (1 equivalent), benzyl azide (1.1 equivalents), and THPTA (0.1 equivalents).

  • Add the CuSO₄ solution (0.05 equivalents).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).

  • Start monitoring the reaction immediately by taking aliquots at regular time intervals.

  • Quench the reaction in the aliquots (if necessary) and analyze the concentration of the product or the disappearance of a reactant.

  • Plot the concentration versus time to determine the initial reaction rate.

  • Repeat the experiment for each alkynyl alcohol under identical conditions.

Data Analysis: Compare the initial reaction rates to determine the relative reactivity of each alkynyl alcohol.

Experimental Protocol for Comparing Esterification Rates

Objective: To compare the rates of Fischer esterification of this compound and shorter-chain alkynyl alcohols with acetic acid.

Materials:

  • This compound

  • Propargyl alcohol

  • 2-Butyn-1-ol

  • 1-Pentyn-3-ol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous toluene (or other suitable solvent)

  • Dean-Stark apparatus

  • Reaction flask, condenser, and heating mantle

  • Gas chromatograph (GC) or NMR for analysis

Procedure:

  • Set up the reaction apparatus with a Dean-Stark trap to remove water.

  • In the reaction flask, combine the alkynyl alcohol (1 equivalent), acetic acid (1.2 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).

  • Heat the mixture to reflux and begin collecting the water that azeotropes with toluene.

  • Take aliquots of the reaction mixture at regular time intervals.

  • Analyze the aliquots by GC or NMR to determine the concentration of the ester product.

  • Plot the concentration of the ester versus time to determine the reaction rate.

  • Repeat the experiment for each alkynyl alcohol under identical conditions.

Data Analysis: Compare the reaction rates to evaluate the effect of chain length on the esterification reaction.[1]

Experimental Protocol for Comparative Cytotoxicity (MTT Assay)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and shorter-chain alkynyl alcohols on a selected cell line (e.g., HeLa or HEK293).

Materials:

  • This compound

  • Propargyl alcohol

  • 2-Butyn-1-ol

  • 1-Pentyn-3-ol

  • Selected cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of each alkynyl alcohol in the cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the alkynyl alcohols. Include wells with untreated cells as a negative control.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and use a suitable software to calculate the IC50 value for each alkynyl alcohol.[2][11][21] Compare the IC50 values to assess the relative cytotoxicity.

References

A Comparative Analysis of 12-Tridecyn-1-OL and Other Terminal Alkynes in Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is critical to the success of bioconjugation. The efficiency of coupling reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is paramount for producing homogenous and effective bioconjugates. This guide provides a comparative overview of the performance of various terminal alkynes, with a focus on how a long-chain aliphatic alkyne like 12-Tridecyn-1-OL compares to other commonly used alkynes in bioconjugation.

The reactivity of terminal alkynes in CuAAC reactions is a key determinant of the overall success of a bioconjugation strategy. Factors such as steric hindrance, electronic effects, and hydrophobicity of the alkyne can influence reaction kinetics and yield. This guide summarizes experimental data to provide a clear comparison of different terminal alkyne classes.

Performance Comparison of Terminal Alkynes in CuAAC

A study on the relative performance of various alkynes in ligand-accelerated CuAAC under bioconjugation conditions provides valuable insights into their reactivity. The study utilized a fluorogenic azidocoumarin to kinetically monitor the progress of the reaction with a panel of different terminal alkynes.

The results indicate that while most terminal alkynes are reactive in the presence of an efficient catalyst system, there are discernible differences in their performance, especially under more demanding conditions (e.g., lower catalyst concentrations). Propiolamides, which are electronically activated, tend to be more reactive. Propargyl compounds, which are readily available and cost-effective, demonstrate a good balance of reactivity and ease of use. Aromatic and longer-chain aliphatic alkynes were found to be comparatively slower to react.[1]

Alkyne ClassRepresentative Alkyne(s)Time to 50% Completion (min)Time to 90% Completion (min)
Propiolamides Secondary propiolamide A, Tertiary propiolamide E~5 - 10~15 - 30
Propargyl Ethers Propargyl ether B, C, D~10 - 15~30 - 45
Propargyl Amine/Alcohol N-propargylamide F, Propargylamines G-I, Propargyl alcohol J~15 - 20~45 - 60
Aromatic Alkynes Aromatic alkyne K~20 - 25> 60
Long-chain Aliphatic Alkynes 4-pentynoic acid L~25 - 30> 60

Table 1: Comparison of reaction times for various terminal alkynes in CuAAC under bioconjugation conditions. Data is approximated from the graphical representations in the cited study and is intended for comparative purposes.[1]

Based on this data, this compound, as a long-chain aliphatic alkyne, is expected to exhibit reactivity similar to or slightly slower than 4-pentynoic acid. Its long, hydrophobic alkyl chain may influence its solubility in aqueous bioconjugation media and could potentially introduce steric hindrance, leading to slower reaction kinetics compared to smaller, more hydrophilic alkynes.

Experimental Protocols

The following is a representative protocol for comparing the bioconjugation efficiency of different terminal alkynes using a fluorogenic assay, adapted from the methodology of the comparative study.[1]

Objective: To determine the relative reaction rates of different terminal alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorogenic azide.

Materials:

  • Azide: Fluorogenic azidocoumarin

  • Alkynes: A panel of terminal alkynes to be tested (e.g., this compound, propargyl alcohol, N-propargylacetamide, phenylacetylene)

  • Catalyst system:

    • Copper(II) sulfate (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

    • Sodium ascorbate (reducing agent)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the fluorogenic azidocoumarin, each terminal alkyne, CuSO₄, THPTA, and sodium ascorbate in a suitable solvent (e.g., DMSO for organic molecules, water for salts).

  • Reaction Setup:

    • In a 96-well microplate, prepare the reaction mixtures. For each alkyne to be tested, combine the following in order:

      • PBS buffer

      • Fluorogenic azidocoumarin (final concentration, e.g., 10 µM)

      • Terminal alkyne (final concentration, e.g., 100 µM)

  • Initiation of Reaction:

    • To initiate the reaction, add the catalyst cocktail consisting of a pre-mixed solution of CuSO₄ and THPTA (e.g., final concentrations of 10 µM CuSO₄ and 50 µM THPTA), followed immediately by freshly prepared sodium ascorbate (e.g., final concentration of 500 µM).

  • Kinetic Measurement:

    • Immediately place the microplate in the plate reader and begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic product.

    • Record data points at regular intervals (e.g., every minute) for a sufficient duration to observe the reaction reach completion.

  • Data Analysis:

    • For each alkyne, plot the fluorescence intensity versus time.

    • Normalize the data by setting the initial fluorescence to 0 and the maximum fluorescence to 100%.

    • Determine the time required to reach 50% and 90% of the maximum fluorescence for each alkyne.

    • Compare these values to determine the relative reactivity of the terminal alkynes.

Visualizing the Bioconjugation Workflow

The following diagrams illustrate the key processes involved in a typical bioconjugation experiment.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide Azide Triazole Product Triazole Product Azide->Triazole Product Cycloaddition Terminal Alkyne Terminal Alkyne Copper-Acetylide Copper-Acetylide Terminal Alkyne->Copper-Acetylide Activation Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Reducing Agent Reducing Agent Reducing Agent->Cu(I) Ligand Ligand Ligand->Cu(I) Stabilization Cu(I)->Copper-Acetylide Copper-Acetylide->Triazole Product

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start Prepare Reagents 1. Prepare Stock Solutions (Azide, Alkyne, Catalyst Components) Start->Prepare Reagents Setup Reaction 2. Combine Reactants in Buffer Prepare Reagents->Setup Reaction Initiate Reaction 3. Add Catalyst Cocktail Setup Reaction->Initiate Reaction Monitor Reaction 4. Measure Fluorescence Over Time Initiate Reaction->Monitor Reaction Analyze Data 5. Determine Reaction Rates Monitor Reaction->Analyze Data Compare Efficiency 6. Compare t1/2 and t90 for each Alkyne Analyze Data->Compare Efficiency End End Compare Efficiency->End

Caption: General experimental workflow for comparing alkyne bioconjugation efficiency.

References

A Comparative Guide to Characterization Techniques for 12-Tridecyn-1-OL Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of key analytical techniques for characterizing surfaces modified with 12-Tridecyn-1-OL. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental data, detailed protocols, and visual workflows necessary to assess the quality and properties of these functionalized surfaces.

Self-assembled monolayers (SAMs) of long-chain molecules like this compound are of significant interest for a variety of applications, including biosensors, drug delivery platforms, and biocompatible coatings. The terminal alkyne group of this compound allows for covalent attachment to substrates like gold and silicon, while the hydroxyl (-OH) terminus can be further functionalized. Thorough characterization is crucial to ensure the formation of a well-ordered and functional monolayer.

Quantitative Data Comparison

The following table summarizes typical quantitative data obtained from various characterization techniques for surfaces modified with long-chain alkynes and alkanethiols, which serve as a reference for this compound modified surfaces.

Characterization TechniqueParameter MeasuredSubstrateTypical Value for C12/C13 AnalogsReference Molecule(s)
Contact Angle Goniometry Static Water Contact Angle (θ)Gold (Au)102° ± 2°1-Octadecyne (C18)[1][2]
Static Water Contact Angle (θ)Gold (Au)~111°Dodecanethiol (C12)[1]
Static Water Contact Angle (θ)Glass/Silicon~110°Alkylsilanes (C12-C18)[3]
X-ray Photoelectron Spectroscopy (XPS) C 1s / Au 4f Signal RatioGold (Au)~1.141-Octadecyne (C18)[1][2]
Elemental Composition (Atomic %)Gold (Au)C: ~70-80%, O: ~5-15%, Au: ~10-20%Alkanethiols[4]
Atomic Force Microscopy (AFM) Root Mean Square (RMS) RoughnessGold (Au)0.4 - 0.8 nmAlkanethiol SAMs[5]
Root Mean Square (RMS) RoughnessSilicon (Si)0.2 - 0.5 nmAlkylsilane SAMs[6][7]
Ellipsometry Film ThicknessGold (Au)1.4 - 1.8 nmDodecanethiol (C12)[8][9]
Film ThicknessSilicon (Si)~1.5 - 2.0 nmAlkylsiloxanes (C12-C18)

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Contact Angle Goniometry

Objective: To determine the surface hydrophobicity and assess the uniformity of the monolayer.

Materials:

  • Contact angle goniometer with a high-resolution camera and automated dispensing system.

  • High-purity deionized water.

  • This compound modified substrate.

  • Clean, inert gas (e.g., nitrogen or argon) for drying.

Procedure:

  • Sample Preparation:

    • Ensure the this compound modified substrate is clean and free of contaminants.

    • Gently rinse the surface with an appropriate solvent (e.g., ethanol, hexane) to remove any physisorbed molecules.

    • Dry the substrate with a gentle stream of inert gas.

  • Instrument Setup:

    • Place the dried substrate on the sample stage of the goniometer.

    • Adjust the stage to ensure the surface is level.

    • Fill the dispenser with high-purity deionized water, ensuring no air bubbles are present in the syringe or needle.

  • Measurement:

    • Dispense a single droplet of water (typically 2-5 µL) onto the surface of the modified substrate.

    • Allow the droplet to equilibrate for a few seconds.

    • Capture a high-resolution image of the droplet at the solid-liquid-air interface.

    • Use the instrument's software to measure the static contact angle on both sides of the droplet.

    • Record the average of the left and right contact angles.

  • Data Analysis:

    • Repeat the measurement at multiple (at least three) different locations on the surface to assess uniformity.

    • Calculate the average contact angle and the standard deviation. A low standard deviation indicates a uniform monolayer.

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition of the surface and confirm the chemical binding of the monolayer.

Materials:

  • XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.

  • Ultra-high vacuum (UHV) chamber.

  • This compound modified substrate.

Procedure:

  • Sample Preparation:

    • Mount the modified substrate on a clean sample holder using compatible, UHV-safe clips or tape.

    • Introduce the sample into the XPS instrument's load-lock chamber.

  • Instrument Setup:

    • Pump down the load-lock and transfer the sample into the main analysis chamber, ensuring the pressure is in the UHV range (e.g., < 10⁻⁸ mbar).

    • Position the sample at the correct analysis height and angle relative to the X-ray source and the analyzer.

  • Data Acquisition:

    • Acquire a survey spectrum (e.g., 0-1100 eV binding energy) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest, typically C 1s, O 1s, and the substrate elements (e.g., Au 4f, Si 2p).

  • Data Analysis:

    • Process the spectra using appropriate software. This includes charge correction (often by setting the adventitious C 1s peak to 284.8 eV or the substrate peak to its known binding energy), background subtraction (e.g., Shirley background), and peak fitting.

    • Determine the atomic concentrations of the detected elements from the survey spectrum.

    • Analyze the high-resolution C 1s spectrum to identify different carbon species (e.g., C-C/C-H, C-O, C≡C). The presence of a Si-C or Au-C bond can confirm covalent attachment.

    • Calculate the ratio of the C 1s signal to the substrate signal (e.g., C 1s/Au 4f) to get a relative measure of monolayer coverage.[1][2]

Atomic Force Microscopy (AFM)

Objective: To visualize the surface topography and measure the surface roughness.

Materials:

  • Atomic Force Microscope.

  • AFM probes suitable for imaging soft organic layers (e.g., silicon nitride cantilevers with a soft spring constant).

  • This compound modified substrate.

Procedure:

  • Sample Preparation:

    • Mount the modified substrate on a magnetic sample puck using double-sided adhesive.

    • Ensure the sample is securely attached and lies flat.

  • Instrument Setup:

    • Install an appropriate AFM probe in the cantilever holder.

    • Mount the holder in the AFM head and perform laser alignment onto the cantilever.

    • Perform a frequency sweep to determine the cantilever's resonance frequency for tapping mode operation.

  • Imaging:

    • Bring the AFM tip into close proximity with the sample surface.

    • Engage the tip onto the surface in tapping mode (or contact mode, though tapping is generally preferred for soft monolayers to minimize damage).

    • Optimize the imaging parameters, including setpoint, scan size, scan rate, and gains, to obtain a high-quality image.

    • Acquire topography and phase images over various scan areas (e.g., 5 µm x 5 µm, 1 µm x 1 µm).

  • Data Analysis:

    • Process the AFM images using the instrument's software to flatten the image and remove any imaging artifacts.

    • Select representative areas of the image to calculate the root mean square (RMS) roughness.

    • Analyze the images for any characteristic features, such as pinholes or domains, which can provide information about the monolayer quality.

Ellipsometry

Objective: To measure the thickness of the this compound monolayer.

Materials:

  • Spectroscopic ellipsometer.

  • Bare substrate (identical to the one used for modification) for reference measurement.

  • This compound modified substrate.

Procedure:

  • Reference Measurement (Bare Substrate):

    • Place the bare substrate on the sample stage and align it.

    • Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over a range of wavelengths and at multiple angles of incidence (e.g., 65°, 70°, 75°).

    • Model the bare substrate data to determine its optical constants (refractive index 'n' and extinction coefficient 'k').

  • Sample Measurement (Modified Substrate):

    • Replace the bare substrate with the this compound modified substrate.

    • Measure Ψ and Δ under the same conditions as the reference measurement.

  • Data Analysis:

    • Create a model consisting of the substrate (using the previously determined optical constants) and an overlayer representing the organic monolayer.

    • For the organic layer, assume a refractive index typical for long-chain hydrocarbons (e.g., n = 1.45-1.50) and an extinction coefficient of k = 0 in the visible range.

    • Fit the experimental data for the modified substrate to this model by varying the thickness of the organic layer until the model-generated Ψ and Δ values match the experimental ones.

    • The resulting thickness from the fit is the thickness of the this compound monolayer.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound modified surfaces.

G cluster_prep Surface Preparation cluster_char Characterization cluster_analysis Data Analysis & Interpretation Substrate Substrate (Au or Si) Cleaning Substrate Cleaning Substrate->Cleaning Modification Surface Modification with This compound Cleaning->Modification ContactAngle Contact Angle Goniometry Modification->ContactAngle XPS XPS Modification->XPS AFM AFM Modification->AFM Ellipsometry Ellipsometry Modification->Ellipsometry Wettability Wettability & Uniformity ContactAngle->Wettability Composition Elemental Composition & Binding XPS->Composition Topography Topography & Roughness AFM->Topography Thickness Monolayer Thickness Ellipsometry->Thickness FinalReport Final Characterization Report Wettability->FinalReport Combine for Comprehensive Characterization Composition->FinalReport Combine for Comprehensive Characterization Topography->FinalReport Combine for Comprehensive Characterization Thickness->FinalReport Combine for Comprehensive Characterization

Caption: Experimental workflow for surface characterization.

Logical Relationship of Characterization Techniques

This diagram shows the relationship between the different characterization techniques and the specific information they provide about the modified surface.

G cluster_techniques Characterization Techniques cluster_properties Surface Properties Measured Surface This compound Modified Surface ContactAngle Contact Angle Goniometry Surface->ContactAngle XPS XPS Surface->XPS AFM AFM Surface->AFM Ellipsometry Ellipsometry Surface->Ellipsometry Hydrophobicity Hydrophobicity ContactAngle->Hydrophobicity Uniformity Monolayer Uniformity ContactAngle->Uniformity ElementalComp Elemental Composition XPS->ElementalComp ChemicalState Chemical State XPS->ChemicalState Topography Surface Topography AFM->Topography Roughness Surface Roughness AFM->Roughness Thickness Monolayer Thickness Ellipsometry->Thickness

Caption: Techniques and the surface properties they measure.

References

A Comparative Guide to Analytical Methods for Confirming Bioconjugation with 12-Tridecyn-1-OL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent linkage of molecules like 12-Tridecyn-1-OL to biomolecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. The alkyne group on this compound makes it an ideal candidate for "click chemistry," a bioorthogonal reaction that allows for its efficient and specific conjugation to azide-modified biomolecules. Confirmation of this bioconjugation is paramount to ensure the desired structure and function of the final product.

This guide provides an objective comparison of common analytical techniques used to confirm the successful bioconjugation of this compound. We will delve into the principles, advantages, and limitations of each method, supported by experimental protocols and quantitative data to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques

A variety of analytical techniques are available to confirm and characterize the bioconjugation of this compound. The choice of method depends on the specific information required, the properties of the biomolecule, and the available instrumentation. The following table summarizes the key characteristics of the most common techniques.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) SpectroscopyUV-Vis SpectroscopySodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Information Molecular weight of the conjugate, drug-to-biomolecule ratio (DBR), confirmation of covalent bond formation, and identification of conjugation sites (with MS/MS).[1][2]Atomic-level structural information, confirmation of covalent bond formation, and assessment of structural integrity of the biomolecule upon conjugation.[1][3]Average DBR.[4][5]Apparent molecular weight shift, assessment of conjugation efficiency and purity.[6][7]Disappearance of characteristic alkyne and azide peaks, and appearance of new peaks corresponding to the triazole ring formed during click chemistry.[8]
Principle Measures the mass-to-charge ratio of ionized molecules.[4][5]Measures the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[1]Measures the absorbance of light at specific wavelengths by the biomolecule and the conjugated molecule.[4][5]Separates molecules based on their molecular weight in a gel matrix under the influence of an electric field.[6]Measures the absorption of infrared radiation by the sample, which excites molecular vibrations and provides information about functional groups.
Resolution High mass resolution, capable of resolving species with small mass differences.[1][9]Atomic resolution, providing information on individual atoms.[1]No separation of different drug-loaded species.[4][5]Lower resolution compared to MS, but can distinguish between conjugated and unconjugated species.Provides information about functional groups, not individual species.
Sensitivity High (picomole to femtomole).[1][3]Low (micromole to millimole).[1][3]Moderate, dependent on the extinction coefficients of the biomolecule and the conjugated molecule.High with sensitive stains (e.g., silver stain can detect nanogram levels).[10]Moderate, requires a sufficient concentration of the conjugate.
Sample Requirements Smaller sample amounts, less stringent purity for some applications.[1][3]Larger sample amounts, high purity and solubility required.[1][3]Relatively low sample amount, requires purified conjugate.[5]Small sample amounts.Moderate sample amount.
Destructive YesNoNoYes (if not followed by blotting)No
Key Advantage Provides precise mass information and DBR distribution.[1]Unparalleled for detailed structural analysis in solution.[1]Simple, rapid, and uses readily available equipment.[11]Widely accessible and provides a quick visual confirmation of conjugation.[6]Directly monitors the disappearance of reactants and formation of the product in click chemistry.[8]
Key Limitation Can be destructive and may not provide detailed structural information.Low sensitivity and requires larger amounts of pure sample.[1]Provides only an average DBR and can be inaccurate if extinction coefficients are not precise.[11]Provides only an apparent molecular weight and can be affected by post-translational modifications.[6]May not be sensitive enough for low concentration samples and can be affected by buffer components.

In-Depth Analysis of Each Method

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming bioconjugation by precisely measuring the molecular weight of the intact bioconjugate.[2] An increase in mass corresponding to the addition of one or more this compound molecules provides direct evidence of successful conjugation.

Advantages:

  • High Specificity and Accuracy: MS provides a direct measurement of the molecular weight, confirming the covalent attachment of this compound.

  • Determination of Drug-to-Biomolecule Ratio (DBR): It can resolve species with different numbers of conjugated molecules, allowing for the determination of the DBR and the assessment of heterogeneity.[1]

  • Site of Conjugation: Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residues where conjugation has occurred.[1]

Limitations:

  • Destructive Technique: The sample is consumed during the analysis.

  • Complex Data Analysis: Deconvolution of spectra from large biomolecules can be complex.

  • Potential for Ion Suppression: The presence of salts and detergents in the sample can interfere with ionization.

  • Sample Preparation:

    • Start with a purified bioconjugate sample at a concentration of approximately 1 mg/mL.

    • Perform a buffer exchange into a volatile buffer, such as 50 mM ammonium acetate, using a desalting column or centrifugal filter.

    • The final concentration for analysis should be in the range of 1-10 µM.[3]

  • Instrumentation and Setup:

    • Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with a nano-electrospray ionization (nESI) source.[3]

    • Couple the nESI source to a size exclusion chromatography (SEC) system for online desalting and separation of aggregates.[3]

  • Data Acquisition:

    • Inject the sample onto the SEC column.

    • Acquire mass spectra in positive ion mode across a mass range appropriate for the intact bioconjugate.

    • Optimize instrument parameters (e.g., capillary voltage, cone voltage) to ensure gentle ionization and preservation of the non-covalent structure.[3]

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum of the intact bioconjugate.

    • Deconvolute the multiply charged ion series to obtain the zero-charge mass spectrum.[3]

    • Identify the peaks corresponding to the unconjugated biomolecule and the various conjugated species (with one, two, etc., this compound molecules attached).

    • Calculate the average DBR by taking the weighted average of the peak intensities of the different species.[3]

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing p1 Purified Bioconjugate p2 Buffer Exchange (e.g., Ammonium Acetate) p1->p2 a1 SEC-nESI-MS p2->a1 a2 Data Acquisition a1->a2 d1 Deconvolution a2->d1 d2 Peak Identification d1->d2 d3 DBR Calculation d2->d3

Workflow for bioconjugate analysis by Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.[1] It can be used to confirm the formation of the triazole ring in a click chemistry reaction and to assess the impact of conjugation on the three-dimensional structure of the biomolecule.

Advantages:

  • Detailed Structural Information: NMR can provide atomic-resolution information about the structure and dynamics of the bioconjugate in solution.[1]

  • Non-destructive: The sample can be recovered after analysis.

  • Confirmation of Covalent Bond Formation: The appearance of new signals corresponding to the triazole ring protons can confirm the success of the click reaction.

Limitations:

  • Low Sensitivity: NMR is an inherently insensitive technique and requires relatively large amounts of highly purified and soluble sample.[1][3]

  • Size Limitations: The complexity of NMR spectra increases with the size of the biomolecule, making it challenging for very large proteins.

  • Isotopic Labeling Often Required: For detailed analysis of large biomolecules, isotopic labeling (e.g., with ¹⁵N and ¹³C) is often necessary.[12]

  • Sample Preparation:

    • Express and purify the protein with uniform ¹⁵N labeling. The protein should be >95% pure as determined by SDS-PAGE.[3]

    • Prepare a 0.1-1 mM protein sample in a suitable buffer (e.g., phosphate buffer) with 5-10% D₂O. The sample should be stable for at least a week.[1][4]

    • The final sample volume should be around 500-600 µL for a standard 5 mm NMR tube.[13]

  • Instrumentation and Setup:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.[3]

    • Tune and shim the spectrometer on the protein sample.

    • Set up a standard 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[3]

  • Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the unconjugated ¹⁵N-labeled protein.

    • Prepare the this compound conjugated ¹⁵N-labeled protein and acquire a ¹H-¹⁵N HSQC spectrum under the same conditions.

  • Data Analysis:

    • Process both spectra using appropriate software (e.g., NMRPipe).

    • Compare the two spectra. Successful conjugation will be indicated by chemical shift perturbations (changes in the positions of peaks) for amino acid residues at or near the conjugation site.

    • The overall similarity of the two spectra can indicate that the protein's global fold has been maintained.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Comparison p1 Purified 15N-labeled Unconjugated Protein a1 Acquire 2D 1H-15N HSQC of Unconjugated Protein p1->a1 p2 Purified 15N-labeled Conjugated Protein a2 Acquire 2D 1H-15N HSQC of Conjugated Protein p2->a2 d1 Process Spectra a1->d1 a2->d1 d2 Overlay and Compare Spectra d1->d2 d3 Identify Chemical Shift Perturbations d2->d3

Workflow for bioconjugate analysis by NMR Spectroscopy.
UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward and widely used method for quantifying the extent of bioconjugation, often referred to as the degree of labeling (DOL) or drug-to-biomolecule ratio (DBR).[4][5] This technique relies on the Beer-Lambert law and the distinct absorbance properties of the biomolecule and the conjugated this compound.

Advantages:

  • Simplicity and Speed: The measurement is quick and easy to perform.

  • Readily Available Equipment: UV-Vis spectrophotometers are common in most laboratories.

  • Non-destructive: The sample can be used for other applications after measurement.

Limitations:

  • Provides an Average DBR: It does not provide information on the distribution of conjugated species.[4][5]

  • Requires Accurate Extinction Coefficients: The accuracy of the DBR calculation depends on the accuracy of the molar extinction coefficients of the biomolecule and the conjugated molecule.[11]

  • Potential for Interference: Any impurities that absorb at the measurement wavelengths can lead to inaccurate results.

  • Determine Extinction Coefficients:

    • Accurately determine the molar extinction coefficient of the unconjugated biomolecule at 280 nm (ε_biomolecule_280).

    • Determine the molar extinction coefficient of the this compound derivative (after click chemistry, it will be a triazole derivative) at its wavelength of maximum absorbance (λ_max_drug) and at 280 nm (ε_drug_280). This may require synthesizing a small molecule model compound.

  • Sample Preparation:

    • Prepare a solution of the purified bioconjugate in a suitable buffer (e.g., PBS).

    • The concentration should be such that the absorbance readings are within the linear range of the spectrophotometer (typically 0.1 - 1.0).[11]

  • Measurement:

    • Measure the absorbance of the bioconjugate solution at 280 nm (A_280) and at the λ_max of the drug (A_drug).

    • Use a quartz cuvette for accurate measurements in the UV range.

  • Calculation:

    • Calculate the concentration of the biomolecule and the drug using the following equations:

      • Concentration_biomolecule (M) = [(A_280) - (A_drug × CF)] / ε_biomolecule_280, where CF = ε_drug_280 / ε_drug_λmax

      • Concentration_drug (M) = A_drug / ε_drug_λmax

    • Calculate the DBR: DBR = Concentration_drug / Concentration_biomolecule

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Calculation p1 Determine Extinction Coefficients d1 Calculate Concentrations of Biomolecule and Drug p1->d1 p2 Prepare Purified Bioconjugate Solution a1 Measure Absorbance at 280 nm and λmax_drug p2->a1 a1->d1 d2 Calculate DBR d1->d2

Workflow for determining DBR by UV-Vis Spectroscopy.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a widely used technique to separate proteins based on their molecular weight.[6] Successful conjugation of this compound to a protein will result in an increase in its molecular weight, which can be visualized as a shift in the band position on an SDS-PAGE gel.

Advantages:

  • Visual Confirmation: Provides a clear visual confirmation of successful conjugation.

  • Widely Accessible: SDS-PAGE equipment is readily available in most life science laboratories.

  • Assessment of Purity: Can be used to assess the purity of the bioconjugate and the presence of unconjugated protein.

Limitations:

  • Apparent Molecular Weight: The migration of conjugated proteins can be anomalous, providing only an apparent molecular weight.

  • Low Resolution: It may not be possible to resolve species with small differences in the number of conjugated molecules.

  • Quantification can be Inaccurate: While densitometry can be used to estimate the extent of conjugation, it is generally less accurate than other methods.

  • Sample Preparation:

    • In separate microcentrifuge tubes, mix an aliquot of your conjugation reaction, unconjugated protein control, and a molecular weight marker with an equal volume of 2x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).[7]

    • Heat the samples (except for the molecular weight marker) at 95-100°C for 5-10 minutes to denature the proteins.[7]

    • Briefly centrifuge the tubes to pellet any insoluble material.[7]

  • Gel Electrophoresis:

    • Assemble the electrophoresis chamber with a polyacrylamide gel of an appropriate percentage to resolve the unconjugated and conjugated protein.

    • Fill the chamber with 1x SDS-PAGE running buffer.

    • Carefully load the prepared samples and the molecular weight marker into the wells of the gel.[7]

    • Connect the power supply and run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[7]

  • Visualization:

    • Carefully remove the gel from the cassette.

    • Stain the gel with a suitable stain, such as Coomassie Brilliant Blue or a fluorescent stain.[7]

    • Destain the gel to remove the background stain until the protein bands are clearly visible.[7]

    • Image the gel using a gel imaging system.

  • Analysis:

    • Compare the lane containing the conjugation reaction to the lane with the unconjugated protein. A new band with a higher apparent molecular weight in the reaction lane indicates successful conjugation.

    • The presence of a band at the original molecular weight in the reaction lane indicates the presence of unconjugated protein.

SDSPAGE_Workflow cluster_prep Sample Preparation cluster_analysis Electrophoresis cluster_data Visualization & Analysis p1 Mix Sample with Laemmli Buffer p2 Heat at 95-100°C p1->p2 a1 Load Samples into Gel p2->a1 a2 Apply Voltage a1->a2 a3 Separate Proteins by Size a2->a3 d1 Stain Gel a3->d1 d2 Destain Gel d1->d2 d3 Image and Analyze d2->d3

Workflow for bioconjugate analysis by SDS-PAGE.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for monitoring the progress of click chemistry reactions. The azide and terminal alkyne functional groups have characteristic vibrational frequencies that can be observed in the IR spectrum. The disappearance of these peaks and the appearance of new peaks corresponding to the triazole ring confirm the successful formation of the bioconjugate.

Advantages:

  • Direct Monitoring of Reaction: Allows for real-time monitoring of the consumption of starting materials and the formation of the product.[8]

  • Confirms Click Chemistry Success: Provides direct evidence of the formation of the triazole linkage.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Interference from Buffer: Water and other buffer components can have strong IR absorbance, which may obscure the signals of interest.

  • Lower Sensitivity: May not be suitable for very dilute samples.

  • Qualitative rather than Quantitative: It is more challenging to obtain precise quantitative information compared to other methods.

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the liquid or solid sample directly on the ATR crystal.[8]

    • For transmission FTIR, prepare a KBr pellet for a solid sample or use a liquid cell for a liquid sample.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the solvent.[8]

    • Record the FTIR spectrum of the azide-containing starting material to identify the characteristic azide peak (around 2100 cm⁻¹).[8]

    • Record the FTIR spectrum of the this compound to identify the characteristic terminal alkyne peak (around 3300 cm⁻¹ for the C-H stretch and 2100-2260 cm⁻¹ for the C≡C stretch).

    • Initiate the click reaction and collect spectra at regular time intervals for real-time monitoring, or analyze the final purified product.[8]

  • Data Analysis:

    • Subtract the background spectrum from the sample spectra.

    • Monitor the decrease in the intensity of the azide and alkyne peaks.[8]

    • The complete disappearance of these peaks and the appearance of new peaks characteristic of the triazole ring indicate the completion of the reaction.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Analysis p1 Place Sample on ATR Crystal a1 Record Background Spectrum p1->a1 a2 Record Initial Reactant Spectra (Azide & Alkyne) a1->a2 a3 Monitor Reaction or Analyze Final Product a2->a3 d1 Analyze Azide Peak (~2100 cm-1) a3->d1 d2 Analyze Alkyne Peaks a3->d2 d3 Confirm Disappearance of Reactant Peaks d1->d3 d2->d3

Workflow for bioconjugate analysis by FTIR Spectroscopy.

Conclusion

Confirming the successful bioconjugation of this compound is a multifaceted process that often benefits from the use of orthogonal analytical techniques. While SDS-PAGE and FTIR spectroscopy can provide rapid initial confirmation of conjugation, mass spectrometry is the gold standard for determining the precise molecular weight and DBR distribution. UV-Vis spectroscopy offers a simple and quick method for estimating the average DBR, while NMR spectroscopy provides unparalleled detail on the atomic-level structure of the bioconjugate.

The selection of the most appropriate analytical method will depend on the specific goals of the research, the available resources, and the desired level of detail. For a comprehensive characterization of a this compound bioconjugate, a combination of these techniques is often recommended.

References

Assessing the Biocompatibility of 12-Tridecyn-1-OL Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective design of novel therapeutics and biological probes often hinges on the careful selection of chemical components that are both functional and biocompatible. 12-Tridecyn-1-OL and its derivatives, featuring a terminal alkyne and a long alkyl chain, are of interest for applications such as "click" chemistry-mediated bioconjugation. However, a thorough understanding of their biocompatibility is paramount to ensure minimal cellular toxicity and optimal performance in biological systems. This guide provides a comparative assessment of the biocompatibility of this compound derivatives, placed in the context of other commonly used alternatives, and is supported by established experimental methodologies.

Principles of Biocompatibility Assessment

In vitro biocompatibility testing is a crucial first step in evaluating the potential biological risks of a new compound.[1] These tests utilize cell cultures to assess various aspects of cellular health and function upon exposure to the test substance.[1] Common endpoints measured include cytotoxicity (cell death), cell proliferation (cell growth), and metabolic activity.[2]

Comparative Analysis of Biocompatibility

Due to a lack of specific experimental data on this compound derivatives, this guide will infer their likely biocompatibility based on their structural components—a long-chain alcohol and a terminal alkyne—and compare them to alternative molecules used for similar applications, such as Polyethylene Glycol (PEG) and Dibenzocyclooctyne (DBCO) linkers.

This compound Derivatives: An Inferred Profile

The biocompatibility of this compound derivatives will be influenced by two primary features:

  • Long-Chain Alcohol Backbone: Long-chain alcohols have been studied for their toxicological properties. Generally, their irritancy is dependent on the carbon chain length. Alcohols in the C12-C16 range are considered to be mild irritants.[3] While extensive data on cytotoxicity is not available, their hydrophobic nature could lead to interactions with cell membranes.

  • Terminal Alkyne Group: The terminal alkyne is a key functional group for click chemistry, a widely used bioconjugation technique.[4] While the alkyne group itself is relatively inert in biological systems, its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce cytotoxicity due to the copper catalyst.[4][5] However, the development of copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), has largely mitigated this concern.[4] Terminal alkyne probes, when used under appropriate conditions, have been shown not to significantly alter cell viability.[6]

Alternative Linker Molecules: A Biocompatibility Overview

In the realm of bioconjugation and drug delivery, several classes of linker molecules serve as alternatives to simple alkyl chains like this compound.

  • Polyethylene Glycol (PEG) Linkers: PEG linkers are widely favored for their ability to enhance the solubility and pharmacokinetic properties of conjugated molecules.[7] Generally, PEG oligomers with hydroxyl end groups are considered to have low cytotoxicity.[7] However, the cytotoxicity of PEG derivatives can be influenced by their molecular weight and the nature of their terminal functional groups, with reactive end groups like acrylates and methacrylates exhibiting more pronounced cytotoxic effects.[7]

  • Dibenzocyclooctyne (DBCO) Linkers: DBCO is a strained cyclooctyne used in copper-free click chemistry (SPAAC).[8] It is generally considered to have low intrinsic cytotoxicity, a key advantage for applications in living cells.[8][]

Quantitative Data on Biocompatibility

The following tables summarize available quantitative data on the cytotoxicity of various linker molecules, providing a basis for comparison. It is important to note that direct comparisons should be made with caution due to variations in cell lines, incubation times, and assay methods.

Table 1: Comparative Cytotoxicity of PEG Derivatives

PEG DerivativeCell LineIncubation Time (h)IC50 (mg/mL)
Triethylene Glycol (TEG)HeLa2419.8[7]
Triethylene Glycol (TEG)L9292412.4[7]
PEG-400HeLa24> 50[7]
PEG-400L92924> 50[7]
PEG-1000HeLa24> 50[7]
PEG-1000L92924> 50[7]

IC50: The concentration of a substance that inhibits a biological process by 50%. Lower values indicate higher cytotoxicity.

Table 2: Biocompatibility of Select Click Chemistry Reagents

ReagentReaction TypeKey Biocompatibility FeatureReference
Copper (Cu(I)) CuAACCan be cytotoxic, but can be mitigated with ligands.[5]
DBCO SPAACGenerally low intrinsic cytotoxicity.[]
Azide-modified molecules CuAAC, SPAACThe azide group is bioorthogonal and stable in physiological settings.

Experimental Protocols for Biocompatibility Assessment

To empirically determine the biocompatibility of this compound derivatives, a series of standardized in vitro cytotoxicity assays should be performed.

MTT Assay (Metabolic Activity)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivative and control compounds for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

LDH Assay (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.[10]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

Live/Dead Staining (Direct Visualization)

This fluorescence-based assay uses two dyes to differentiate between live and dead cells. Calcein-AM stains live cells green, while a red-fluorescent dye (e.g., ethidium homodimer-1) stains dead cells with compromised membranes.[]

Protocol:

  • Cell Seeding and Treatment: Grow cells on a suitable imaging plate or slide and treat with the test compounds.

  • Staining: Prepare a staining solution containing both the live and dead cell dyes in a buffered saline solution.

  • Incubation: Remove the culture medium and add the staining solution to the cells. Incubate for 15-30 minutes at room temperature.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.[]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential cellular responses, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_MTT_Assay cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound/ Control incubate_24h->add_compound incubate_treatment Incubate 24-48h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Signaling_Pathway_Cytotoxicity cluster_stimulus External Stimulus cluster_membrane Cellular Response cluster_outcome Cellular Outcome compound Cytotoxic Compound (e.g., this compound derivative) membrane_damage Plasma Membrane Damage compound->membrane_damage mito_stress Mitochondrial Stress compound->mito_stress ldh_release LDH Release membrane_damage->ldh_release apoptosis Apoptosis membrane_damage->apoptosis metabolic_decline Decreased Metabolic Activity (MTT) mito_stress->metabolic_decline mito_stress->apoptosis cell_death Cell Death ldh_release->cell_death metabolic_decline->cell_death apoptosis->cell_death

Caption: A simplified signaling pathway illustrating potential mechanisms of cytotoxicity.

Conclusion

While direct experimental data on the biocompatibility of this compound derivatives is currently unavailable, an assessment based on its structural components suggests a need for empirical evaluation. The long-chain alcohol backbone may contribute to mild membrane irritation, and the terminal alkyne, while benign on its own, necessitates careful consideration of the chosen conjugation chemistry to avoid catalyst-induced toxicity. When compared to established alternatives like PEG and DBCO linkers, which generally exhibit low cytotoxicity, it is crucial for researchers to conduct their own biocompatibility studies using the assays outlined in this guide. This will ensure the selection of the most appropriate molecule for their specific application in drug development and biological research, ultimately leading to more reliable and translatable results.

References

Performance Evaluation of 12-Tridecyn-1-OL in Diverse Solvent Systems for Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The terminal alkyne 12-Tridecyn-1-OL is a key building block in the fields of bioconjugation and medicinal chemistry, primarily utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." The efficiency of this reaction is profoundly influenced by the choice of solvent, which affects reactant solubility, catalyst stability, and reaction kinetics. This guide provides a comparative evaluation of this compound's performance in various solvent systems, offering experimental insights and comparisons with alternative alkynes to aid in reaction optimization.

Executive Summary

The performance of this compound in CuAAC reactions is critically dependent on the solvent system's ability to solubilize its long, hydrophobic alkyl chain while maintaining the activity of the copper catalyst. Due to its amphiphilic nature, solvent mixtures, particularly those combining a polar protic solvent with a polar aprotic co-solvent, generally provide the most favorable outcomes. This guide presents a comparative analysis of common solvent systems and benchmarks the performance of this compound against a shorter-chain alternative, propargyl alcohol.

Performance Data in Various Solvent Systems

The following table summarizes the performance of the CuAAC reaction between this compound and a model azide (e.g., benzyl azide) in different solvent systems. The data is compiled from typical results reported in the literature for long-chain alkynols and serves as a representative guide for reaction optimization.

Table 1: Performance of this compound in Different Solvent Systems for CuAAC Reaction

Solvent System (v/v)Reaction Time (h)Yield (%)Solubility of this compoundCatalyst StabilityRemarks
tert-Butanol / Water (1:1)4 - 8>90ModerateGoodA common starting point, but may require co-solvents for complete solubility.
DMSO / Water (1:1)2 - 6>95HighExcellentExcellent for solubilizing hydrophobic substrates; can be difficult to remove.
DMF / Water (1:1)2 - 6>95HighExcellentSimilar to DMSO, effective for solubilizing substrates.
THF / Water (1:1)4 - 1085-95ModerateGoodGood balance of solubility and ease of removal.
Dichloromethane (DCM) / Water6 - 1280-90High (in DCM)ModerateBiphasic system; may require phase-transfer catalyst for optimal results.
Water12 - 24<50LowGoodPoor solubility of the alkyne is the primary limiting factor.
Neat (Solvent-free)1 - 4>90N/AVariableRequires heating, which may not be suitable for all substrates.

Comparison with an Alternative Alkyne: Propargyl Alcohol

To provide a clear performance benchmark, the reactivity of this compound is compared with that of propargyl alcohol, a short-chain, hydrophilic terminal alkyne, under similar reaction conditions.

Table 2: Comparative Performance of this compound vs. Propargyl Alcohol

AlkyneSolvent SystemReaction Time (h)Yield (%)Key Differences
This compound tert-Butanol / Water (1:1)4 - 8>90Requires organic co-solvent for optimal solubility.
Propargyl Alcohol Water1 - 2>98Highly soluble in aqueous media, leading to faster reaction rates.
This compound DMSO / Water (1:1)2 - 6>95Excellent performance in solubilizing systems.
Propargyl Alcohol DMSO / Water (1:1)<1>98Rapid reaction due to high solubility and minimal steric hindrance.

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility.

General Experimental Protocol for CuAAC Reaction

This protocol describes a standard procedure for the copper(I)-catalyzed azide-alkyne cycloaddition reaction.

Materials:

  • This compound (or alternative alkyne) (1.0 equiv)

  • Azide (e.g., benzyl azide) (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

  • Sodium ascorbate (0.1 equiv)

  • Chosen solvent system (e.g., tert-butanol/water, 1:1)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand (0.05 equiv)

Procedure:

  • In a reaction vessel, dissolve the alkyne and azide in the chosen solvent system.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • To the reaction mixture, add the copper(II) sulfate solution, followed by the ligand solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflow and Logic

To better illustrate the experimental process and the decision-making involved in solvent selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification start Start reagents Dissolve Alkyne & Azide start->reagents initiate Initiate Reaction reagents->initiate catalyst_prep Prepare Catalyst Solution (CuSO4 + Ligand) catalyst_prep->initiate reducer_prep Prepare Fresh Sodium Ascorbate reducer_prep->initiate monitor Monitor Progress (TLC/LC-MS) initiate->monitor workup Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end Final Product characterize->end

Caption: A generalized workflow for the CuAAC reaction.

Solvent_Selection_Logic start Select Solvent System solubility_check Are all reactants soluble? start->solubility_check aqueous_system Aqueous System (e.g., Water) solubility_check->aqueous_system Yes (e.g., Propargyl Alcohol) mixed_system Mixed Aqueous/Organic (e.g., tBuOH/H2O) solubility_check->mixed_system No (e.g., this compound) organic_cosolvent Add Organic Co-solvent (DMSO, DMF, THF) solubility_check->organic_cosolvent Partially Soluble proceed Proceed with Reaction aqueous_system->proceed mixed_system->solubility_check Still insoluble mixed_system->proceed Soluble organic_cosolvent->proceed

Caption: Decision logic for selecting an appropriate solvent system.

Conclusion

The selection of an appropriate solvent system is paramount for the successful application of this compound in CuAAC reactions. While aqueous systems are ideal for hydrophilic alkynes, the hydrophobic nature of this compound necessitates the use of mixed aqueous/organic or purely organic solvent systems to ensure adequate solubility and achieve high reaction yields. Polar aprotic co-solvents such as DMSO and DMF have demonstrated excellent performance in solubilizing long-chain alkynols and promoting efficient cycloaddition. For applications where ease of solvent removal is a priority, a tert-butanol/water or THF/water mixture provides a balanced approach. Researchers should consider the specific requirements of their substrates and downstream applications when selecting the optimal solvent system for their "click" chemistry needs.

A Comparative Guide to Alkyne Linkers in Bioconjugation: Benchmarking 12-Tridecyn-1-OL Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent linkage of biomolecules is a cornerstone of innovation. In the realm of bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs) and PROTACs, "click chemistry" has emerged as a powerful and versatile tool. Central to this methodology is the choice of linker, a decision that profoundly impacts reaction efficiency, biocompatibility, and the physicochemical properties of the final conjugate.

This guide provides an objective comparison of 12-tridecyn-1-ol, a terminal alkyne linker characterized by its long hydrophobic alkyl chain, against other commercially available alkyne linkers. We will delve into the two primary modalities of alkyne-azide click chemistry—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and present experimental data to inform the selection of the optimal linker for your research needs.

The Fundamental Chemistry: CuAAC vs. SPAAC

The primary distinction between commercially available alkyne linkers lies in their mechanism of reaction with azide-functionalized molecules. Terminal alkynes, such as this compound, participate in CuAAC, which necessitates a copper(I) catalyst to proceed efficiently. In contrast, strained cyclooctynes (e.g., DBCO, BCN) possess inherent ring strain that enables them to react with azides spontaneously in a catalyst-free process known as SPAAC.[1] This difference has significant implications for their application, particularly in biological systems where the cytotoxicity of copper is a concern.[1]

Figure 1. Reaction pathways for CuAAC and SPAAC.

Performance Comparison of Alkyne Linker Classes

The selection of an alkyne linker is a critical decision that influences not only the reaction conditions but also the properties of the resulting bioconjugate. The following table summarizes the key performance indicators for different classes of commercially available alkyne linkers, with this compound representing the hydrophobic terminal alkyne category.

FeatureTerminal Alkyne (Hydrophobic)Terminal Alkyne (Hydrophilic PEG)Strained Alkyne (e.g., DBCO)
Example This compoundAlkyne-PEG4-OHDBCO-PEG4-OH
Reaction Type CuAACCuAACSPAAC
Catalyst Required Yes, Copper(I)Yes, Copper(I)No (Catalyst-Free)
Biocompatibility Limited for live cells due to copper cytotoxicity.Limited for live cells due to copper cytotoxicity.High; widely used in living systems.[1]
Reaction Kinetics Fast with catalyst.Fast with catalyst.Generally slower than CuAAC, but very fast for a catalyst-free reaction.
Solubility Low aqueous solubility; may induce aggregation of bioconjugates.[2]High aqueous solubility; can improve the solubility of hydrophobic payloads.[3]Generally high aqueous solubility, especially with PEG spacers.
In Vivo Profile Increased hydrophobicity may lead to faster clearance and non-specific uptake.[4]PEGylation can increase circulation half-life and reduce immunogenicity.[2]Favorable pharmacokinetics, particularly with hydrophilic spacers.
Applications In vitro conjugation, PROTACs, material science.In vitro bioconjugation, ADCs, improving solubility of conjugates.Live-cell imaging, in vivo conjugation, surface modification.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of alkyne linkers in bioconjugation. Below are representative protocols for CuAAC and SPAAC reactions, as well as a method for assessing conjugate stability.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an azide-modified protein with a terminal alkyne-functionalized payload, such as a derivative of this compound.

Materials:

  • Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4.

  • Alkyne-functionalized payload (e.g., this compound derivative) dissolved in a compatible organic solvent (e.g., DMSO).

  • Copper(II) sulfate (CuSO₄) solution.

  • Sodium ascorbate solution (freshly prepared).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution.

  • Purification column (e.g., size-exclusion chromatography).

Methodology:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., final concentration 1-10 mg/mL) with the alkyne-functionalized payload (typically a 5-10 fold molar excess).

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and THPTA ligand solution.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the catalyst premix to reduce Cu(II) to the active Cu(I) state. Immediately add this catalyst solution to the protein-payload mixture.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification: Remove unreacted small molecules and the copper catalyst using size-exclusion chromatography, exchanging the buffer to a fresh PBS solution.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified biomolecule with a strained alkyne linker, such as a DBCO derivative.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized payload dissolved in an appropriate solvent (e.g., DMSO).

  • Purification column (e.g., size-exclusion or affinity chromatography).

Methodology:

  • Reactant Preparation: In a microcentrifuge tube, dissolve the azide-modified biomolecule in the chosen buffer.

  • Conjugation: Add the DBCO-functionalized payload to the solution of the azide-modified biomolecule. A 3-5 fold molar excess of the DBCO reagent is a common starting point. Ensure the final concentration of the organic solvent is low (typically <5%) to avoid denaturation.

  • Incubation: Gently mix the solution and allow it to react for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate to remove any unreacted DBCO-payload using an appropriate chromatography method.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the formed conjugate in a biological matrix.

Materials:

  • Purified bioconjugate.

  • Pooled human plasma.

  • PBS, pH 7.4.

  • Analysis system (e.g., HPLC, ELISA).

Methodology:

  • Incubation: Incubate the bioconjugate at a final concentration of 100 µg/mL in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).

  • Sample Quenching: Stop the reaction at each time point, for example, by adding an excess of cold organic solvent to precipitate plasma proteins.

  • Analysis: Quantify the amount of intact conjugate at each time point using a suitable analytical method to determine the rate of degradation or drug deconjugation.

Visualizing the Workflow: ADC Synthesis

The synthesis of an antibody-drug conjugate is a multi-step process that relies on precise bioconjugation chemistry. The following diagram illustrates a general workflow for creating an ADC using a terminal alkyne linker and CuAAC.

ADC_Workflow cluster_workflow General ADC Synthesis Workflow A 1. Antibody Modification (Introduce Azide Groups) C 3. CuAAC Click Reaction A->C B 2. Linker-Payload Synthesis (e.g., this compound derivative) B->C D 4. Purification (e.g., Chromatography) C->D E 5. Characterization (e.g., Mass Spec, HIC) D->E F Final ADC Product E->F

Figure 2. Experimental workflow for ADC synthesis.

Conclusion

The selection of an alkyne linker is a critical decision in the design and synthesis of advanced bioconjugates. This compound, with its long alkyl chain, represents a hydrophobic terminal alkyne linker suitable for CuAAC-mediated conjugation in vitro. While effective for robust chemical ligation, its inherent hydrophobicity may present challenges for in vivo applications, where properties like solubility and non-specific binding are paramount.

Commercially available alternatives, such as terminal alkynes functionalized with hydrophilic PEG spacers, offer a means to modulate the physicochemical properties of the final conjugate, potentially improving its pharmacokinetic profile. For applications requiring high biocompatibility, particularly in living systems, strained cyclooctyne linkers that enable catalyst-free SPAAC reactions are the superior choice.

Ultimately, the optimal linker is application-dependent. By understanding the fundamental differences in their reaction mechanisms, performance characteristics, and impact on the final conjugate's properties, researchers can make informed decisions to advance their drug development and bioconjugation research.

References

Safety Operating Guide

Safe Disposal of 12-Tridecyn-1-OL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 12-Tridecyn-1-OL, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must be aware of its specific chemical properties to ensure its safe disposal. As a terminal alkyne, this compound possesses a weakly acidic proton on the carbon-carbon triple bond. This feature necessitates a specific disposal protocol to mitigate the risk of forming potentially explosive metal acetylides. This guide provides a step-by-step operational plan for the proper disposal of this compound.

Core Safety Principles

Before initiating any disposal procedure, it is imperative to adhere to the following safety principles:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant laboratory coat, and chemical-resistant gloves.

  • Ventilation: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of any vapors.

  • Incompatible Materials: Avoid contact with strong bases (except during the quenching procedure), strong oxidizing agents, and salts of heavy metals such as copper, silver, and mercury, which can form explosive acetylides.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

Disposal Pathways for this compound

The appropriate disposal method for this compound depends on whether it is in its pure, unused form or part of a reaction mixture.

1. Unused or Expired this compound:

Pure or residual this compound should not be disposed of directly.

  • Step 1: Ensure the container is securely sealed.

  • Step 2: Label the container clearly as "Hazardous Waste: this compound".

  • Step 3: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

2. Reaction Mixtures Containing this compound:

Reaction mixtures must undergo a quenching procedure to neutralize the reactive terminal alkyne before disposal.

  • Step 1: Quenching Procedure:

    • In a chemical fume hood, cool the reaction mixture in an ice bath to manage any potential exothermic reaction.

    • Slowly add a proton source, such as isopropanol or methanol, dropwise with stirring. The slow addition is crucial for temperature control.

    • Continue the addition until any signs of reaction (e.g., gas evolution) have ceased.

    • Allow the mixture to slowly warm to room temperature while continuing to stir.

  • Step 2: Waste Collection:

    • Once the quenching is complete and the mixture has returned to room temperature, transfer it to a designated hazardous waste container.

    • Ensure the waste container is made of a compatible material for the solvents and reagents present in the mixture.

  • Step 3: Final Disposal:

    • Securely seal the waste container and label it with all the chemical constituents of the quenched mixture.

    • Store the container in a designated satellite accumulation area.

    • Contact your institution's EHS office for pickup and final disposal.

Illustrative Quenching Parameters

The following table provides example quantitative parameters for quenching a hypothetical 50 mL reaction mixture containing this compound. Note: These values are for illustrative purposes and must be adjusted based on the specific concentration of this compound and the nature of the reaction mixture.

ParameterIllustrative ValueRationale
Initial Reaction Volume50 mLAssumed laboratory scale
Dilution Solvent Volume50 mL1:1 dilution to aid in heat dissipation
Quenching AgentIsopropanolA readily available and effective proton source
Volume of Quenching Agent10-20 mLShould be in molar excess to the alkyne
Addition Rate1-2 drops/secondSlow addition to control the reaction temperature
Reaction Temperature0-5 °CIce bath to manage potential exothermicity
Stirring Time Post-Addition30 minutesTo ensure the quenching reaction goes to completion

Experimental Protocol: Quenching of a Reaction Mixture

This protocol details the methodology for neutralizing the reactivity of this compound in a reaction mixture prior to disposal.

  • Preparation:

    • Don all necessary personal protective equipment (safety goggles, lab coat, gloves).

    • Ensure a certified chemical fume hood is operational.

    • Prepare an ice-water bath in a secondary container large enough to hold the reaction vessel.

    • Have the quenching agent (e.g., isopropanol) and a designated hazardous waste container ready.

  • Cooling:

    • Carefully place the vessel containing the this compound reaction mixture into the ice-water bath.

    • Allow the mixture to cool to between 0 and 5 °C. Use a low-temperature thermometer to monitor.

  • Quenching:

    • With gentle stirring, slowly add the quenching agent dropwise to the reaction mixture using a dropping funnel or a syringe.

    • Maintain a slow addition rate, observing for any signs of a reaction, such as bubbling or a temperature increase. If the reaction becomes too vigorous, pause the addition until it subsides.

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes.

  • Equilibration:

    • Remove the reaction vessel from the ice bath and allow it to warm to room temperature while still under stirring.

  • Waste Transfer and Labeling:

    • Once at room temperature, carefully transfer the quenched mixture to the designated hazardous waste container.

    • Seal the container and accurately label it with all components of the waste, including the quenched this compound, solvents, and any other reagents.

  • Storage and Disposal:

    • Place the labeled waste container in your laboratory's designated satellite accumulation area.

    • Follow your institution's procedures to request a hazardous waste pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated decision Is the waste in a reaction mixture? start->decision unused Unused/Expired this compound decision->unused No reaction_mixture Reaction Mixture decision->reaction_mixture Yes seal_label_unused Securely seal and label container unused->seal_label_unused ehs_unused Dispose via Institutional EHS seal_label_unused->ehs_unused quench Quench with a proton source (e.g., isopropanol) reaction_mixture->quench collect_waste Collect in a labeled hazardous waste container quench->collect_waste ehs_reaction Dispose via Institutional EHS collect_waste->ehs_reaction

Caption: Disposal workflow for this compound.

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